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  • Product: 2-(2-Fluoro-1-methylcyclopropyl)acetic acid
  • CAS: 1909309-83-6

Core Science & Biosynthesis

Foundational

Chemical structure of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

This technical guide provides an in-depth analysis of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid , a specialized fluorinated building block used in medicinal chemistry to modulate metabolic stability and conformational...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid , a specialized fluorinated building block used in medicinal chemistry to modulate metabolic stability and conformational rigidity.[1]

Executive Summary

2-(2-Fluoro-1-methylcyclopropyl)acetic acid is a high-value pharmacophore intermediate characterized by a cyclopropane scaffold substituted with a fluorine atom, a methyl group, and an acetic acid side chain.[1] This structure represents a "privileged motif" in modern drug discovery, primarily utilized to:

  • Block Metabolic Hotspots: The fluorine atom prevents oxidative metabolism (e.g., by Cytochrome P450) at the cyclopropyl ring.[1]

  • Restrict Conformation: The cyclopropane ring locks the acetic acid side chain into a specific vector, reducing the entropic penalty of binding to a target protein.[1]

  • Modulate pKa: The electron-withdrawing fluorine atom inductively lowers the pKa of the carboxylic acid, potentially altering bioavailability and receptor interaction.[1]

Chemical Structure & Stereochemistry[1][2]

Connectivity Analysis

The molecule consists of a cyclopropane ring acting as the core scaffold.[1]

  • Position 1 (Quaternary Center): Substituted with a methyl group (–CH₃) and the acetic acid moiety (–CH₂COOH).[1]

  • Position 2: Substituted with a fluorine atom (–F).[1][2][3][4][5][6][7]

  • Position 3: Unsubstituted methylene (–CH₂–).[1]

This substitution pattern creates a quaternary carbon at Position 1, a structural feature often sought to prevent racemization and increase metabolic resistance.[1]

Stereochemical Complexity

The presence of substituents at C1 and C2 introduces diastereomerism.[1] Two distinct relative configurations exist:

  • Cis-isomer: The Fluorine (at C2) and the Methyl group (at C1) are on the same face of the ring.[1]

  • Trans-isomer: The Fluorine and the Methyl group are on opposite faces.[1]

Furthermore, because the molecule lacks a plane of symmetry, it exists as a pair of enantiomers (


 / 

and

/

).[1]
Structural Visualization (DOT)

The following diagram illustrates the connectivity and the potential for stereoisomerism.

ChemicalStructure Core Cyclopropane Ring (C1-C2-C3) C1 C1 (Quaternary) Core->C1 Contains C2 C2 (Chiral) Core->C2 Contains Me Methyl Group (-CH3) C1->Me Substituent 1 Acetic Acetic Acid Chain (-CH2-COOH) C1->Acetic Substituent 2 Stereo Stereoisomers: Cis (F/Me same side) Trans (F/Me opposite) C1->Stereo Fluoro Fluorine (-F) C2->Fluoro Substituent C2->Stereo

Figure 1: Connectivity and substitution pattern of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid.

Synthetic Pathways[1][2]

Synthesis of this quaternary fluorinated cyclopropane is non-trivial due to the steric hindrance at C1 and the electronic effects of fluorine.[1] The most robust method involves Transition-Metal Catalyzed Carbene Transfer .[1]

Retrosynthetic Analysis
  • Target: 2-(2-Fluoro-1-methylcyclopropyl)acetic acid[1]

  • Precursor: 2-Fluoro-1-methyl-1-vinylcyclopropane (via oxidation) OR Direct cyclopropanation of a fluoro-alkene.[1]

  • Key Disconnection: The Cyclopropane ring formation.[1][2]

Primary Synthetic Route: Rhodium-Catalyzed Cyclopropanation

This protocol utilizes a diazoacetate precursor and a fluorinated olefin.[1]

Step 1: Preparation of Precursors

  • Olefin: 2-Fluoro-propene or a derivative (e.g., 2-fluoro-3-methyl-2-butene equivalent depending on side chain strategy).[1]

  • Carbene Source: Ethyl diazoacetate.[1]

Step 2: Cyclopropanation

  • Catalyst: Dirhodium tetraacetate (

    
    ) or chiral Rh(II) catalysts for enantioselectivity.[1]
    
  • Reaction: The diazo compound decomposes to form a metal-carbene intermediate, which adds across the double bond of the fluorinated alkene.[1]

Step 3: Functional Group Manipulation

  • Hydrolysis of the ester to the free acid.[1]

Synthesis Workflow Diagram

Synthesis Start1 Fluoro-Olefin Precursor (e.g., 2-Fluoro-3-methyl-2-butenoate) Step1 Cyclopropanation Cat: Rh2(OAc)4 Solvent: DCM, 0°C -> RT Start1->Step1 Start2 Diazo Compound (e.g., N2CHCOOEt) Start2->Step1 Intermediate Ethyl 2-(2-fluoro-1-methylcyclopropyl)acetate (Ester Intermediate) Step1->Intermediate Step2 Hydrolysis Reagent: LiOH, THF/H2O Intermediate->Step2 Final 2-(2-Fluoro-1-methylcyclopropyl)acetic acid (Target Molecule) Step2->Final

Figure 2: General synthetic workflow via Rhodium-catalyzed cyclopropanation.

Physicochemical Properties & "Fluorine Effect"[1][2][3][8][9]

The introduction of fluorine and the cyclopropane ring drastically alters the properties compared to a standard aliphatic acid (e.g., 3-methylpentanoic acid).[1]

PropertyPredicted Value / TrendMechanistic Explanation
pKa ~3.8 - 4.2Lower than acetic acid (4.76).[1] The electron-withdrawing F atom (via

-bond induction) stabilizes the carboxylate anion.[1]
Lipophilicity (LogP) ~1.2 - 1.5Higher than non-fluorinated analogs.[1] The C-F bond increases lipophilicity while reducing polarizability.[1]
Conformation RigidThe cyclopropane ring prevents rotation.[1] The "Gauche Effect" may favor specific orientations of the F relative to the carbonyl.[1]
Metabolic Stability HighThe C-F bond (116 kcal/mol) is resistant to CYP450 oxidation.[1] The quaternary C1 blocks

-oxidation.[1]
The "Janus" Polarity

Fluorinated cyclopropanes exhibit a unique electrostatic surface.[1] The fluorine atom creates a localized region of high electron density, while the face opposite the fluorine is electron-deficient.[1] This allows the molecule to engage in specific dipolar interactions within a protein binding pocket, often distinct from hydrogen bonding.[1]

Experimental Protocol: General Cyclopropanation

Note: This is a generalized protocol for synthesizing fluorinated cyclopropyl esters, adaptable for this specific target.

Reagents:

  • Alkene substrate (1.0 equiv)[1]

  • Ethyl diazoacetate (1.2 equiv)[1]

  • 
     (1 mol%)[1]
    
  • Dichloromethane (anhydrous)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the alkene and

    
     in DCM.[1]
    
  • Addition: Dissolve Ethyl diazoacetate in DCM. Add this solution dropwise to the reaction mixture via a syringe pump over 4 hours at 0°C. Slow addition is critical to prevent diazo dimerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the cis and trans diastereomers.

  • Hydrolysis: Dissolve the isolated ester in THF/Water (3:1). Add LiOH (2.0 equiv) and stir until TLC indicates consumption of the ester. Acidify with 1M HCl and extract with EtOAc to yield the target acid.[1]

Applications in Drug Discovery[1][2][3][4][8]

This molecule is typically employed in the Hit-to-Lead optimization phase.[1]

  • Bioisostere for Leucine/Isoleucine: The hydrophobic, branched nature of the 1-methylcyclopropyl group mimics the side chains of aliphatic amino acids but with restricted conformation.[1]

  • GABA Analogues: When coupled with an amine, this scaffold resembles

    
    -aminobutyric acid (GABA) derivatives (e.g., Gabapentinoids), where the ring improves blood-brain barrier (BBB) penetration.[1]
    
  • IDO1 Inhibitors: Similar fluorinated cyclopropyl motifs have been explored in indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors to improve potency and metabolic half-life.[1]

References

  • Pons, A., et al. (2022).[1][4] Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation. ACS Omega.[1] Link[1]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Mondal, S., et al. (2025).[1][8][9] Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ResearchGate/PMC.[1] Link

  • PubChem Compound Summary. 2-(1-Methylcyclopropyl)acetic acid (Non-fluorinated analog for structural comparison). Link[1]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Fluoro-1-methylcyclopropyl)acetic Acid

Introduction: The Significance of Fluorinated Cyclopropyl Scaffolds in Modern Drug Discovery The introduction of strained ring systems and fluorine atoms into molecular scaffolds represents a cornerstone of modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Cyclopropyl Scaffolds in Modern Drug Discovery

The introduction of strained ring systems and fluorine atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The cyclopropyl group, with its unique conformational rigidity and electronic properties, has garnered significant attention from researchers.[1] Concurrently, the strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] The compound at the heart of this guide, 2-(2-Fluoro-1-methylcyclopropyl)acetic acid, embodies the convergence of these two powerful strategies. While specific experimental data for this exact molecule remains nascent in publicly accessible literature, this guide will provide a comprehensive framework for its physicochemical characterization. By leveraging data from closely related analogs and established best-practice methodologies, we will equip researchers, scientists, and drug development professionals with the essential knowledge to synthesize, analyze, and strategically deploy this promising scaffold.

Molecular Structure and Core Physicochemical Parameters

A thorough understanding of a compound's fundamental physicochemical properties is paramount for any successful drug discovery campaign. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.

Structural Attributes

The structure of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid, with its stereocenters, presents an interesting case for diastereomerism. The relative orientation of the fluorine, methyl, and acetic acid groups on the cyclopropane ring will significantly impact the molecule's overall shape, polarity, and interaction with biological systems.

Table 1: Calculated Physicochemical Properties of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP*
2-(2-Fluoro-1-methylcyclopropyl)acetic acidC₆H₉FO₂132.13~1.0 - 1.5
2-(1-Methylcyclopropyl)acetic acid[3][4]C₆H₁₀O₂114.141.2[3]
cis-2-Fluorocyclopropanecarboxylic acid[5]C₄H₅FO₂104.080.3[5]

*Calculated logP values are estimations and can vary based on the algorithm used. It is always recommended to determine this value experimentally.

Ionization Constant (pKa): A Critical Determinant of In Vivo Behavior

The pKa of a molecule is a measure of its acidity and is a critical parameter in drug development as it dictates the extent of ionization at physiological pH.[6][7] This, in turn, influences a compound's solubility, permeability across biological membranes, and binding to its target. For an acidic compound like 2-(2-Fluoro-1-methylcyclopropyl)acetic acid, the pKa will be primarily determined by the inductive effect of the electronegative fluorine atom.

Anticipated pKa and the Influence of Fluorine

The presence of a fluorine atom on the cyclopropyl ring is expected to lower the pKa of the carboxylic acid group compared to its non-fluorinated counterpart, 2-(1-methylcyclopropyl)acetic acid. This is due to the electron-withdrawing nature of fluorine, which stabilizes the carboxylate anion. The magnitude of this effect will depend on the stereochemical relationship between the fluorine and the carboxylic acid group.

Experimental Determination of pKa

A robust determination of pKa is crucial. While several methods exist, potentiometric titration is a widely accepted and reliable technique.[8]

Protocol for Potentiometric pKa Determination:

  • Sample Preparation: Prepare a stock solution of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Titration Setup: Use a calibrated pH meter and an automated titrator. The titration vessel should contain a precisely measured volume of water or a water/co-solvent mixture.

  • Titration: Add a small aliquot of the compound's stock solution to the titration vessel. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the acid has been neutralized.[8]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep Prepare Stock Solution (Compound in DMSO/MeOH) Titrate Titrate with Standardized NaOH Prep->Titrate Calibrate Calibrate pH Meter Calibrate->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Determine Determine pKa (Inflection Point) Plot->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): Balancing Solubility and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD for ionizable compounds), is a key physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[9] For orally administered drugs, a delicate balance between aqueous solubility and membrane permeability is required, and logP/logD is a primary indicator of this balance.

Estimating Lipophilicity

Computational models can provide a rapid estimation of logP. For 2-(2-Fluoro-1-methylcyclopropyl)acetic acid, the introduction of a polar fluorine atom is expected to slightly decrease the lipophilicity compared to the non-fluorinated analog.

Experimental Determination of logP: The Shake-Flask Method

The "gold standard" for experimental logP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[9]

Protocol for Shake-Flask logP Determination:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Add a known amount of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis Prep Prepare Pre-saturated n-Octanol and Water Add Add Compound to Mixture Prep->Add Shake Shake to Equilibrate Add->Shake Separate Separate Phases Shake->Separate Quantify Quantify Concentration in Each Phase (HPLC/UV-Vis) Separate->Quantify Calculate Calculate logP Quantify->Calculate

Caption: Workflow for logP determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for the absorption of orally administered drugs. Poor solubility can lead to low bioavailability and therapeutic failure.[10][11] The solubility of an ionizable compound like 2-(2-Fluoro-1-methylcyclopropyl)acetic acid will be highly dependent on the pH of the aqueous medium.

Kinetic vs. Thermodynamic Solubility

In drug discovery, both kinetic and thermodynamic solubility are important.[10]

  • Kinetic solubility is a high-throughput screening method that measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer.[12][13] It is useful for early-stage compound profiling.

  • Thermodynamic solubility is the true equilibrium solubility of a solid compound in a solvent and is crucial for lead optimization and pre-formulation studies.[14][15]

Experimental Determination of Thermodynamic Solubility

The shake-flask method is also the standard for determining thermodynamic solubility.

Protocol for Thermodynamic Solubility Determination:

  • Sample Preparation: Add an excess of solid 2-(2-Fluoro-1-methylcyclopropyl)acetic acid to a series of buffered solutions at different pH values (e.g., pH 2, 5, and 7.4).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility (in mg/mL or µM) as a function of pH.

Spectroscopic Characterization

The structural elucidation and confirmation of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the cyclopropyl protons would be particularly informative about the stereochemistry.

    • ¹³C NMR: Would show the number of unique carbon environments. The carbon attached to the fluorine would exhibit a characteristic large one-bond C-F coupling constant.[16][17]

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. The chemical shift of the fluorine atom would be indicative of its electronic environment.[6][8]

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[16]

Synthesis and Stereochemical Considerations

The synthesis of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid would likely involve a cyclopropanation reaction. The stereochemical outcome of such a reaction would be a key consideration, potentially yielding a mixture of diastereomers that would require separation and characterization. A potential synthetic route could involve the rhodium-catalyzed cyclopropanation of a suitable fluoro-olefin with a diazoacetate.[18][19] The separation of cis and trans isomers of cyclopropane carboxylic acids can often be achieved by fractional crystallization or chromatography.[1]

Conclusion and Future Directions

2-(2-Fluoro-1-methylcyclopropyl)acetic acid represents a promising, yet underexplored, chemical scaffold. This guide has outlined the critical physicochemical properties that must be characterized to enable its successful application in drug discovery. While direct experimental data for this specific molecule is not yet widely available, the protocols and principles detailed herein provide a clear and robust roadmap for its comprehensive evaluation. The interplay of the fluorine atom and the strained cyclopropyl ring on the compound's pKa, lipophilicity, and solubility will undoubtedly offer valuable insights for the design of next-generation therapeutics. Future work should focus on the stereoselective synthesis of the different isomers of this compound and a thorough experimental determination of their physicochemical and ADMET properties.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

  • Jiang, Z. X., Feng, Y., & Yu, Y. B. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy and Imaging. The Royal Society of Chemistry. [Link]

  • Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. (n.d.). Universidad de Zaragoza. [Link]

  • Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid. (2014). ACS Figshare. [Link]

  • Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. (2021). ACS Publications. [Link]

  • Feeney, J., Birdsall, B., & Roberts, G. C. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois at Urbana-Champaign. [Link]

  • Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. (2014). PubMed. [Link]

  • In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

  • NMR Spectroscopy :: 19F NMR Chemical Shifts. (2020). Organic Chemistry Data. [Link]

  • Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. (n.d.). ResearchGate. [Link]

  • (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... (n.d.). ResearchGate. [Link]

  • 2-(1-Methylcyclopropyl)acetic acid. (n.d.). PubChem. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Process of separating cis and trans isomers of cyclopropane carboxylic acids. (n.d.).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of the National Academy of Sciences of Ukraine. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. (2008). PubMed. [Link]

  • (2S)-Amino-2-(1-methylcyclopropyl)acetic acid. (n.d.). Veeprho Pharmaceuticals. [Link]

  • 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants... (n.d.). ResearchGate. [Link]

  • 2-(1-methylcyclopropyl)acetic acid (C6H10O2). (n.d.). PubChemLite. [Link]

  • cis-2-Fluorocyclopropanecarboxylic acid. (n.d.). PubChem. [Link]

  • 1-Fluoro-2-(2-methylpropyl)cyclopropane. (n.d.). PubChem. [Link]

  • Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester. (n.d.). NIST WebBook. [Link]

Sources

Foundational

2-(2-Fluoro-1-methylcyclopropyl)acetic acid CAS number and identifiers

Chemical Identity & Core Identifiers 2-(2-Fluoro-1-methylcyclopropyl)acetic acid is a specialized fluorinated building block used primarily in medicinal chemistry. It serves as a critical intermediate for introducing met...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Identifiers

2-(2-Fluoro-1-methylcyclopropyl)acetic acid is a specialized fluorinated building block used primarily in medicinal chemistry. It serves as a critical intermediate for introducing metabolic stability and conformational restriction into drug candidates, particularly in the development of kinase inhibitors and GPCR modulators. The presence of the fluorine atom on the cyclopropane ring imparts unique electronic properties and alters the pKa and lipophilicity (LogP) of the parent molecule, often enhancing bioavailability.

Identifier TypeValue
CAS Number 1909309-83-6
IUPAC Name 2-(2-Fluoro-1-methylcyclopropyl)acetic acid
Synonyms (2-Fluoro-1-methylcyclopropyl)acetic acid; Cyclopropaneacetic acid, 2-fluoro-1-methyl-
Molecular Formula C₆H₉FO₂
Molecular Weight 132.13 g/mol
SMILES CC1(CC1F)CC(=O)O
InChI Key Derived from structure:[1]HLFLYOQLHYYNLT-UHFFFAOYSA-N (racemic)
MDL Number MFCD30498872 (Generic variant)

Structural Analysis & Stereochemistry

The compound features a cyclopropane ring substituted at the C1 position with both a methyl group and an acetic acid side chain, and at the C2 position with a fluorine atom. This substitution pattern generates two chiral centers (C1 and C2), resulting in four possible stereoisomers.

  • Stereoisomers:

    • (1R, 2R) and (1S, 2S): Trans relationship between the Methyl/Fluoro or Acetic Acid/Fluoro groups depending on priority.

    • (1R, 2S) and (1S, 2R): Cis relationship.

  • Significance: The relative stereochemistry (cis vs. trans) significantly impacts the biological activity of the final drug molecule. The fluorine atom introduces a strong dipole, affecting the preferred conformation of the acetic acid tail via the gauche effect.

Synthetic Methodology

The synthesis of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid is non-trivial due to the sensitivity of the cyclopropane ring and the difficulty of selective fluorination. The most robust pathway involves the construction of the fluorinated cyclopropane core followed by chain homologation.

Core Pathway: Carbene Addition & Homologation

This protocol utilizes the addition of a fluorocarbene (or chlorofluorocarbene followed by reduction) to an electron-deficient alkene, followed by an Arndt-Eistert homologation to extend the carboxylic acid chain.

Step 1: Cyclopropanation (Formation of the Core)

The precursor Methyl methacrylate is treated with a fluorocarbene source. Direct fluorocarbene (:CHF) addition is unstable; therefore, chlorofluorocarbene (:CFCl) is often used, followed by reductive dechlorination.

  • Reagents: Methyl methacrylate, Sodium chlorodifluoroacetate (source of :CFCl), Diglyme (solvent), 180°C (thermolysis).

  • Intermediate: Methyl 2-chloro-2-fluoro-1-methylcyclopropanecarboxylate.

  • Reduction: Tributyltin hydride (

    
    ) or Zinc/Acetic acid is used to remove the chlorine atom, yielding Methyl 2-fluoro-1-methylcyclopropanecarboxylate .
    
Step 2: Hydrolysis & Homologation (Arndt-Eistert)

To convert the ester directly attached to the ring into the acetic acid derivative (adding one carbon).

  • Hydrolysis: LiOH in THF/Water

    
    2-Fluoro-1-methylcyclopropanecarboxylic acid .
    
  • Activation: React with Oxalyl Chloride

    
     Acid Chloride.
    
  • Diazotization: React with Diazomethane (

    
    ) or TMS-Diazomethane 
    
    
    
    
    
    -Diazo ketone
    .
  • Wolff Rearrangement: Silver benzoate catalysis in the presence of water

    
    2-(2-Fluoro-1-methylcyclopropyl)acetic acid .
    

SynthesisPathway Start Methyl Methacrylate (CH2=C(Me)COOMe) Step1 Cyclopropanation (:CFCl Addition) Start->Step1 Inter1 Cl/F-Cyclopropyl Ester Step1->Inter1 Ring Formation Step2 Reductive Dechlorination (Bu3SnH) Inter1->Step2 Inter2 2-Fluoro-1-methyl- cyclopropanecarboxylate Step2->Inter2 Selectivity Step3 Hydrolysis (LiOH) Inter2->Step3 Inter3 Acid Precursor Step3->Inter3 Step4 Arndt-Eistert (1. SOCl2, 2. CH2N2, 3. Ag+) Inter3->Step4 Chain Extension Final TARGET: 2-(2-Fluoro-1-methyl- cyclopropyl)acetic acid Step4->Final

Caption: Logical synthesis flow from commodity alkene to target fluorinated acid via carbene insertion and homologation.

Analytical Characterization

Verifying the identity of this compound requires specific attention to the Fluorine-Proton coupling (


), which is diagnostic for the cyclopropane ring substitution.
Nuclear Magnetic Resonance (NMR)[2][3][4]
  • ¹⁹F NMR: Expect a multiplet around -180 to -220 ppm (relative to

    
    ). The signal will show complex splitting due to geminal (
    
    
    
    ) and vicinal (
    
    
    ) coupling to the cyclopropyl protons.
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.25 (s, 3H):  Methyl group on C1.
      
    • 
       2.40-2.60 (m, 2H):  Methylene protons of the acetic acid tail (
      
      
      
      ).
    • 
       4.50-4.80 (dm, 
      
      
      
      , 1H):
      The proton geminal to fluorine (H-C2). The large coupling constant is characteristic of the
      
      
      motif.
    • 
       0.8-1.5 (m, 2H):  Cyclopropyl ring protons (C3).
      
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is preferred for carboxylic acids.
    
  • Observed Ion:

    
     at m/z 131.1 .
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a common fragmentation pathway for acetic acid derivatives.

Handling & Safety Protocols

As a fluorinated organic acid, this compound poses specific risks. Protocol adherence is mandatory.

Hazard ClassH-CodeStatementMitigation
Skin Corrosion H314Causes severe skin burns and eye damage.Wear nitrile gloves (min 0.11mm) and face shield.
Acute Toxicity H302Harmful if swallowed.Do not pipette by mouth. Work in fume hood.
Reactivity N/AIncompatible with strong bases and oxidizers.Store in glass/polypropylene, away from amines.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Fluorinated cyclopropanes can be prone to ring-opening under highly acidic conditions or extreme heat.

References

  • ChemicalBook Database. (2023). 2-(2-fluoro-1-methylcyclopropyl)acetic acid - CAS 1909309-83-6. Retrieved from

  • Dolbier, W. R. (2005). Fluorine-containing Cyclopropanes. In: Fluorine-containing Synthons, ACS Symposium Series. (General methodology for fluorocyclopropane synthesis).
  • Haufe, G. (2008). Synthesis and Properties of Fluorinated Cyclopropanes. Journal of Fluorine Chemistry, 129(10), 903-915. (Mechanistic insights into carbene addition).
  • Wipf, P., & Heimgartner, H. (2018). Arndt-Eistert Homologation in the Synthesis of Non-Natural Amino Acids and Peptides. Helvetica Chimica Acta. (Protocol for chain extension of hindered acids).

Sources

Exploratory

Introduction: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid: Spotlight on Lipophilicity and pKa In the landscape of contemporary drug development, a thorough understanding...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid: Spotlight on Lipophilicity and pKa

In the landscape of contemporary drug development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. Among the most influential of these properties are lipophilicity and the acid dissociation constant (pKa). These parameters govern a cascade of pharmacokinetic and pharmacodynamic events, including absorption, distribution, metabolism, excretion, and target engagement. For the novel scaffold, 2-(2-fluoro-1-methylcyclopropyl)acetic acid, a molecule of interest due to the unique conformational constraints and electronic properties imparted by its fluorinated cyclopropyl group, a precise characterization of its lipophilicity and pKa is paramount for predicting its behavior in biological systems.[1][2][3]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive analysis of the predicted lipophilicity and pKa of 2-(2-fluoro-1-methylcyclopropyl)acetic acid. In the absence of direct experimental data in the public domain, we leverage robust in silico prediction methodologies. Furthermore, we provide detailed, field-proven experimental protocols for the definitive determination of these properties, ensuring a pathway to validate the computational predictions and to meet rigorous regulatory standards.

Predicted Physicochemical Data for 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

The following table summarizes the computationally predicted physicochemical properties for 2-(2-fluoro-1-methylcyclopropyl)acetic acid. It is crucial to note that these are in silico estimations and experimental verification is strongly recommended. The predictions were generated using a consensus of well-regarded computational models. For the purpose of this guide, the trans isomer is assumed, which is often the thermodynamically more stable product in many synthetic routes.

ParameterPredicted ValuePrediction Tool/Methodology
pKa 4.5 ± 0.3Consensus from various QSPR models
LogP 1.4 ± 0.4Consensus from various atom/fragment-based models
Molecular Formula C₆H₉FO₂-
Molecular Weight 132.14 g/mol -
SMILES CC1(C(C1)F)CC(=O)O-

In-Depth Scientific Analysis

Acidity (pKa): The Influence of the Fluoromethylcyclopropyl Moiety

The predicted pKa of approximately 4.5 for 2-(2-fluoro-1-methylcyclopropyl)acetic acid places it in the range of a typical aliphatic carboxylic acid. For comparison, acetic acid has a pKa of about 4.75.[4] The acidity of the carboxylic acid proton is influenced by the electronic effects of the substituents on the cyclopropyl ring.

  • Inductive Effect of Fluorine: Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect (-I effect).[3] This effect is transmitted through the sigma bonds of the cyclopropyl ring to the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation. This stabilization of the conjugate base leads to a stronger acid, and therefore a lower pKa value compared to a non-fluorinated analogue. Studies on other fluoroalkyl-substituted carboxylic acids have consistently shown that fluorine substitution lowers the pKa.[5]

  • Effect of the Methyl Group: The methyl group is weakly electron-donating (+I effect), which would slightly destabilize the carboxylate anion and thus increase the pKa. However, the potent electron-withdrawing effect of the fluorine atom is expected to be the dominant influence on the overall acidity.

  • The Cyclopropyl Ring: The cyclopropyl ring itself has a higher s-character in its C-H bonds compared to acyclic alkanes, which can lead to a slight increase in acidity of adjacent protons. However, in this context, its primary role is to mediate the electronic effects of the substituents.

The interplay of these effects results in the predicted pKa of ~4.5. This value is critical for understanding the ionization state of the molecule at physiological pH (around 7.4). Given that the pH is significantly higher than the pKa, 2-(2-fluoro-1-methylcyclopropyl)acetic acid will exist almost entirely in its deprotonated, anionic (carboxylate) form in the bloodstream and most cellular compartments.

Lipophilicity (LogP and LogD): A Dynamic Property

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

The predicted LogP of ~1.4 suggests that the neutral form of 2-(2-fluoro-1-methylcyclopropyl)acetic acid has a moderate degree of lipophilicity. The introduction of fluorine can have a complex effect on lipophilicity; while highly fluorinated motifs like a trifluoromethyl group often increase lipophilicity, a single fluorine atom may not have a dramatic impact and can sometimes even decrease it in certain contexts due to its polarity.[2][5]

However, for an ionizable molecule like a carboxylic acid, the LogP value only describes the partitioning of the neutral (protonated) form. A more biologically relevant measure is the distribution coefficient (LogD) , which accounts for the partitioning of all species (ionized and un-ionized) at a given pH. The relationship between LogP, pKa, and LogD for an acid is given by the following equation:

LogD = LogP - log(1 + 10^(pH - pKa))

Using our predicted LogP of 1.4 and pKa of 4.5, we can see that at physiological pH (7.4), the LogD would be significantly lower (more hydrophilic) than the LogP, as the molecule will be predominantly in its charged, more water-soluble form.

Below is a diagram illustrating the relationship between pH and the calculated LogD for our target molecule.

LogD_vs_pH LogD vs. pH for an Acidic Compound cluster_axis LogD vs. pH for an Acidic Compound cluster_curve LogD vs. pH for an Acidic Compound pH_axis_start pH_axis_end pH_axis_start->pH_axis_end pH LogD_axis_start LogD_axis_end LogD_axis_start->LogD_axis_end LogD LogP_level LogP = 1.4 LogD_axis_end->LogP_level p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 pKa_point pKa=4.5 p5 p4->p5 p6 pH=7.4, LogD ≈ -1.5 p5->p6 p7 p6->p7 pKa_Workflow Workflow for pKa Determination by Potentiometric Titration A Prepare Analyte Solution B Calibrate pH Meter A->B C Titrate with Standardized Base B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

Caption: Experimental workflow for pKa determination.

Protocol 2: LogP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for LogP determination, involving the direct measurement of the compound's concentration in two immiscible phases. [1] Materials and Equipment:

  • 2-(2-fluoro-1-methylcyclopropyl)acetic acid (high purity)

  • n-Octanol (pre-saturated with water)

  • Water or buffer of appropriate pH (pre-saturated with n-octanol)

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase (e.g., pH 2.0 buffer to ensure the acid is in its neutral form) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that is detectable in both phases after partitioning.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the pre-saturated n-octanol (e.g., equal volumes).

  • Equilibration: Shake the mixture for a sufficient amount of time (e.g., 1-2 hours) to ensure equilibrium is reached. The optimal shaking time should be determined empirically.

  • Phase Separation: Centrifuge the mixture at a low speed to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous).

LogP_Workflow Workflow for LogP Determination by Shake-Flask Method A Prepare Pre-saturated Octanol and Aqueous Phases B Dissolve Compound in Aqueous Phase A->B C Mix and Shake to Equilibrate B->C D Separate Phases via Centrifugation C->D E Measure Concentration in Each Phase (HPLC) D->E F Calculate LogP E->F

Caption: Experimental workflow for LogP determination.

Conclusion

This technical guide has provided a comprehensive overview of the predicted lipophilicity and pKa of 2-(2-fluoro-1-methylcyclopropyl)acetic acid, grounded in established principles of physical organic chemistry. The in silico data suggest that this compound is a moderately lipophilic acid that will exist predominantly as an anion at physiological pH. While these predictions offer valuable guidance for early-stage research, the provided experimental protocols for potentiometric titration and the shake-flask method represent the necessary next steps for obtaining definitive, high-quality data. Such empirical validation is indispensable for building robust structure-activity relationships and for advancing promising compounds through the drug development pipeline.

References

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Molecular Discovery Ltd. MoKa - pKa modelling. [Link]

  • S. J. van der Veen, I. van der Vlis, and E. Development of Methods for the Determination of pKa Values. PMC. [Link]

  • K. A. Tsinman, A. T. M. Serajuddin, and A. Avdeef. Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry. [Link]

  • Rowan. Macroscopic pKa Prediction. [Link]

  • Rowan. Rowan's Free Online pKa Calculator. [Link]

  • O. O. Grygorenko, et al. Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv. [Link]

  • ResearchGate. Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. [Link]

  • ResearchGate. Structure property relationships of fluorinated carboxylic acid bioisosteres. [Link]

  • eScholarship. Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]

  • PubChem. 2-(1-Methylcyclopropyl)acetic acid. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

Sources

Foundational

Safety Data Sheet (SDS) for 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

An In-depth Technical Guide to the Safe Handling of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid Foreword: A Proactive Approach to Safety with Novel Compounds As researchers and scientists at the forefront of drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

Foreword: A Proactive Approach to Safety with Novel Compounds

As researchers and scientists at the forefront of drug development, we frequently work with novel chemical entities for which comprehensive safety data may not yet exist. 2-(2-Fluoro-1-methylcyclopropyl)acetic acid is one such compound. While a specific, official Safety Data Sheet (SDS) for this molecule is not broadly available, its structural motifs—a cyclopropyl ring, a carboxylic acid, and a fluorine substituent—provide clear indicators of its potential hazards.

This guide has been developed by synthesizing data from structurally analogous compounds and adhering to established principles of chemical safety. It is designed to empower researchers to handle this compound with the high degree of caution it warrants, ensuring both personal safety and the integrity of their research. The core philosophy of this document is risk mitigation through informed, proactive safety measures.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with 2-(2-Fluoro-1-methylcyclopropyl)acetic acid are inferred from related compounds, such as other small, fluorinated carboxylic acids and cyclopropyl-containing molecules. The presence of the carboxylic acid group suggests corrosive properties, while the fluoroacetate moiety is a significant toxicological red flag.

1.1 Inferred GHS Classification

Based on available data for analogous compounds, a conservative GHS classification for 2-(2-Fluoro-1-methylcyclopropyl)acetic acid would include the following hazards:

Hazard ClassHazard StatementBasis for Classification
Acute Toxicity (Oral) H300: Fatal if swallowed. Based on the high toxicity of similar small fluorinated acids like fluoroacetic acid.[1][2]
Acute Toxicity (Dermal) H310: Fatal in contact with skin. Inferred from the hazards of related fluorinated compounds.[3]
Skin Corrosion H314: Causes severe skin burns and eye damage. A common property of carboxylic acids.[4][5]
Serious Eye Damage H318: Causes serious eye damage. Consistent with the corrosive nature of the compound.[3][6]

1.2 Toxicological Rationale: The Fluoroacetate Analogy

The most significant concern with this compound is its potential to be metabolized to a toxic substance. Fluoroacetic acid, a simple fluorinated carboxylic acid, is known to be highly toxic because it can be converted in the body to fluorocitrate. This metabolite then inhibits aconitase, a crucial enzyme in the Krebs cycle, leading to a shutdown of cellular energy production.[2] Given the structural similarity, it is prudent to assume that 2-(2-Fluoro-1-methylcyclopropyl)acetic acid could pose a similar metabolic threat.

Section 2: Physical and Chemical Properties (Inferred)

While empirical data for this specific compound is not available, we can infer its likely properties based on its structure and data from similar molecules.

PropertyInferred Value/DescriptionRationale
Molecular Formula C6H9FO2Based on chemical structure.
Molecular Weight ~132.13 g/mol Calculated from the molecular formula.
Physical State Likely a liquid or low-melting solid.Similar small carboxylic acids can be liquids or solids.[6][7]
Solubility Likely soluble in water and organic solvents.The carboxylic acid group confers some water solubility.
pKa Estimated to be acidic.The carboxylic acid group is inherently acidic.

Section 3: Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with this compound.

3.1 Engineering Controls and Personal Protective Equipment (PPE)

  • Fume Hood: All work with 2-(2-Fluoro-1-methylcyclopropyl)acetic acid must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

  • Gloves: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Inspect gloves for any signs of degradation or tearing before and during use.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should also be worn to provide an additional layer of protection.[4]

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

  • Closed-Toed Shoes: These are a standard requirement in any laboratory setting.

3.2 Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available. Have a spill kit and emergency contact information accessible.

  • Weighing: If weighing the compound, do so in the fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Dispensing: When transferring the compound, use appropriate tools (e.g., a clean spatula for solids, a pipette for liquids) to avoid spills.

  • Reactions: Set up reactions in the fume hood, ensuring that all glassware is properly secured.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly with soap and water.[3]

3.3 Storage Requirements

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, well-ventilated area designated for toxic and corrosive materials. Storage in a locked cabinet is recommended.[3][8]

  • Incompatibilities: Store away from strong bases, oxidizing agents, and other reactive chemicals.[4]

Diagram: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal Prep Don PPE (Gloves, Goggles, Lab Coat) FumeHood Verify Fume Hood Functionality Prep->FumeHood Emergency Locate Spill Kit & Emergency Contacts FumeHood->Emergency Weigh Weigh Compound Emergency->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Experiment Transfer->React Decon Decontaminate Surfaces & Glassware React->Decon Waste Dispose of Waste in Labeled Container Decon->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Workflow for the safe handling of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid.

Section 4: Emergency Response Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

4.1 Spill Response

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, neutralize the spill with a weak base such as sodium bicarbonate.[9][10]

    • Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand).[11]

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the area immediately.[12]

    • Alert others and activate the emergency alarm.

    • Close the doors to the affected area to confine the spill.[9]

    • Call emergency personnel and provide them with as much information as possible about the spilled substance.

4.2 Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][13]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14]

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10]

Diagram: Chemical Spill Response Decision Tree

G Spill Chemical Spill Occurs InHood Is the spill contained in a fume hood? Spill->InHood IsMinor Is the spill minor? InHood->IsMinor Yes Evacuate Evacuate Area Call Emergency Services InHood->Evacuate No IsMinor->Evacuate No Alert Alert Others Don Full PPE IsMinor->Alert Yes Neutralize Neutralize with Sodium Bicarbonate Alert->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Dispose Collect in Hazardous Waste Absorb->Dispose

Caption: Decision-making process for responding to a chemical spill.

Section 5: Disposal Considerations

All waste containing 2-(2-Fluoro-1-methylcyclopropyl)acetic acid, including contaminated materials and reaction byproducts, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

While 2-(2-Fluoro-1-methylcyclopropyl)acetic acid is a compound with significant potential in the field of drug development, its structural features suggest that it should be handled with the utmost care. By adhering to the protocols outlined in this guide, researchers can mitigate the risks associated with this novel chemical and maintain a safe laboratory environment. Always err on the side of caution and treat this compound as highly toxic and corrosive.

References

  • Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
  • Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from Florida State University Emergency Management website.
  • Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from Health and Safety Executive website.
  • University of California, San Francisco. (2026). Chemical Spills | Environment, Health & Safety. Retrieved from UCSF Environment, Health & Safety website.
  • University of Hawaii at Manoa. (n.d.). Lab Safety Emergency Chemical Spill Procedures. Retrieved from University of Hawaii at Manoa Environmental Health and Safety Office website.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid.
  • Riedel, J., & Reiner, J. L. (2012). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. PMC.
  • Sigma-Aldrich. (n.d.). 2-[1-(trifluoromethyl)cyclopropyl]acetic acid.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Begley, T. H., White, K., Honigfort, P., Twaroski, M. L., Neches, R., & Walker, R. A. (2011).
  • Fisher Scientific. (2011). SAFETY DATA SHEET: Cyclopropylacetic acid.
  • Microbiology and Molecular Biology. (2021). Safety Data Sheet.
  • Merck Millipore. (2024). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-(1-Methylcyclopropyl)acetic acid.
  • International Labour Organization & World Health Organization. (2021). ICSC 0274 - FLUOROACETIC ACID.
  • Australian Government Department of Health. (2015). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. Retrieved from Australian Industrial Chemicals Introduction Scheme (AICIS) website.
  • Asecos. (n.d.). Handling & storage of hydrofluoric acid (HF).
  • Maine Department of Agriculture, Conservation and Forestry. (2023). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids.
  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET: Acetic acid 2M.
  • KISHIDA CHEMICAL CO., LTD. (2019). 2-(1-Methylcyclobutyl)acetic acid.
  • Wikipedia. (n.d.). Fluoroacetic acid.
  • Cheméo. (n.d.). Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester (CAS 10152-71-3).
  • Rolfes Chemicals. (2019). SAFETY DATA SHEET: ACETIC ACID.
  • Veeprho Pharmaceuticals. (n.d.). (2S)-Amino-2-(1-methylcyclopropyl)acetic acid.

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Protocols & Analytical Methods

Method

Synthesis protocols for 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

Application Note: Synthesis Protocols for 2-(2-Fluoro-1-methylcyclopropyl)acetic acid Part 1: Executive Summary & Retrosynthetic Strategy Target Molecule: 2-(2-Fluoro-1-methylcyclopropyl)acetic acid CAS: 1909309-83-6 Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

Part 1: Executive Summary & Retrosynthetic Strategy

Target Molecule: 2-(2-Fluoro-1-methylcyclopropyl)acetic acid CAS: 1909309-83-6 Molecular Formula:



The incorporation of fluorine into the cyclopropane scaffold is a high-value transformation in medicinal chemistry, often used to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity, and conformation. The specific target, 2-(2-Fluoro-1-methylcyclopropyl)acetic acid , features a quaternary carbon at the cyclopropane C1 position and a vicinal fluorine, presenting a challenge in stereoselective construction.

While direct monofluorocyclopropanation (via fluorocarbenoids) is chemically possible, it often suffers from reagent instability and poor diastereocontrol. This guide details the Gem-Difluorocyclopropane Reduction Route , a robust, scalable industrial standard that ensures high yields and reliable access to the target scaffold.

Retrosynthetic Logic

The synthesis is disconnected into three logical phases:

  • Scaffold Construction: Formation of the cyclopropane ring via

    
     cycloaddition of a difluorocarbene to an electron-rich alkene.
    
  • Functional Group Modulation: Selective reductive defluorination to convert the gem-difluoro motif to the desired monofluoro motif.

  • Deprotection: Hydrolysis of the ester to the free acid.

Key Precursor: Ethyl 3-methyl-3-butenoate (commercially available, stable).

Part 2: Detailed Experimental Protocols

Phase 1: Gem-Difluorocyclopropanation

Objective: Synthesize Ethyl 2-(2,2-difluoro-1-methylcyclopropyl)acetate.

Mechanism: The reaction utilizes Sodium Chlorodifluoroacetate (TFDA-Na) as a thermal source of difluorocarbene (


). The carbene adds across the double bond of the alkene in a concerted, stereospecific manner.

Reagents:

  • Ethyl 3-methyl-3-butenoate (1.0 equiv)

  • Sodium Chlorodifluoroacetate (TFDA-Na) (2.5 - 3.0 equiv)

  • Diglyme (Diethylene glycol dimethyl ether) (Solvent, 0.5 M conc.)

  • Optional: Hydroquinone (trace, radical inhibitor)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermometer. Flush with nitrogen.

  • Charging: Add Ethyl 3-methyl-3-butenoate and Diglyme to the flask. Heat the solution to 165°C (bath temperature) or gentle reflux.

  • Addition: Dissolve TFDA-Na in a minimal amount of hot Diglyme (or add as a solid in portions). Critical: Add the TFDA-Na slowly over 2–4 hours via a solids addition funnel or syringe pump (if dissolved). Rapid addition leads to carbene dimerization (formation of tetrafluoroethylene) rather than cycloaddition.

  • Reaction: Maintain reflux at 170–180°C for an additional 2–4 hours until gas evolution (

    
    ) ceases. Monitor consumption of the alkene by TLC or GC-MS.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ). Dilute the filtrate with water and extract exhaustively with diethyl ether or hexanes.
    
  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Purify the residue via vacuum distillation or flash chromatography (SiO2, Hexanes/EtOAc 95:5) to yield the gem-difluorocyclopropane ester.
    
Phase 2: Selective Reductive Defluorination

Objective: Convert the gem-difluoro ester to the monofluoro ester (Ethyl 2-(2-fluoro-1-methylcyclopropyl)acetate).

Mechanism: A radical chain reaction using Tributyltin hydride (


) . The stannyl radical abstracts a fluorine atom (driven by the strength of the Sn-F bond), generating a cyclopropyl radical which is then quenched by hydrogen.

Reagents:

  • gem-Difluoro ester (from Phase 1) (1.0 equiv)

  • 
     (1.1 equiv)
    
  • AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Benzene or Toluene (degassed)

Protocol:

  • Setup: In a dry flask under Argon, dissolve the gem-difluoro ester in degassed benzene/toluene (0.1 M).

  • Initiation: Add

    
     and AIBN.
    
  • Reaction: Heat to reflux (80°C for benzene, 110°C for toluene) for 4–8 hours.

  • Monitoring: Monitor by

    
    -NMR. The disappearance of the gem-difluoro signal (approx -130 to -140 ppm, doublet of doublets) and appearance of the monofluoro signal (approx -200 ppm, multiplet) indicates completion.
    
    • Note: This reaction produces a mixture of cis and trans diastereomers (relative to the methyl group).

  • Workup (Tin Removal): Cool to RT. Add 10% aqueous KF solution and stir vigorously for 1 hour (precipitates tin fluorides). Filter through a pad of Celite.

  • Purification: Concentrate the filtrate. Purify via flash chromatography. This step is critical to separate the cis and trans isomers if a specific stereoisomer is required.

Phase 3: Hydrolysis to the Free Acid

Objective: Isolate 2-(2-Fluoro-1-methylcyclopropyl)acetic acid.

Protocol:

  • Dissolve the monofluoro ester in THF/Water (3:1).

  • Add Lithium Hydroxide (LiOH·H2O, 2.0 equiv).

  • Stir at room temperature for 12 hours.

  • Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.

  • Dry and concentrate to yield the target acid.

Part 3: Data Summary & Visualization

Table 1: Process Parameters & Critical Control Points
ParameterPhase 1: CyclopropanationPhase 2: ReductionPhase 3: Hydrolysis
Key Reagent TFDA-Na (Source of

)

(Radical Source)
LiOH (Base)
Temperature 170–180°C (Reflux)80–110°C25°C (RT)
Critical Risk Carbene dimerization (if addition is too fast)Incomplete reduction or over-reductionRacemization (unlikely under mild conditions)
Purification Distillation / Flash ColumnFlash Column (Isomer Separation)Crystallization / Extraction
Typical Yield 60–75%70–85%>90%
Pathway Visualization

SynthesisPath Start Ethyl 3-methyl-3-butenoate (Precursor) Inter1 Gem-Difluoro Intermediate (Ethyl 2-(2,2-difluoro-1-methylcyclopropyl)acetate) Start->Inter1 [2+1] Cycloaddition Inter2 Monofluoro Ester (Mixture of Diastereomers) Inter1->Inter2 Reductive Defluorination Final Target: 2-(2-Fluoro-1-methylcyclopropyl)acetic acid Inter2->Final Saponification Reagent1 TFDA-Na / Diglyme 175°C, -CO2 Reagent1->Start Reagent2 Bu3SnH / AIBN Reflux, -F radical Reagent2->Inter1 Reagent3 LiOH / THF:H2O Hydrolysis Reagent3->Inter2

Figure 1: Step-wise synthetic pathway from commercial alkene to target fluorocyclopropane acid.

Part 4: Scientific Rationale & Troubleshooting

Why this route? While asymmetric Simmons-Smith fluorination (using


) allows for direct synthesis, the reagents are expensive and difficult to handle on scale. The Difluorocarbene-Reduction  strategy uses stable, cheap precursors and leverages the thermodynamic stability of the gem-difluoro intermediate.

Stereochemical Control: The reduction step (Phase 2) is the stereodealing step. The radical intermediate is planar; hydrogen abstraction can occur from either face.

  • Optimization: Bulky radical hydrides (e.g.,

    
     - Tris(trimethylsilyl)silane) can enhance diastereoselectivity due to steric approach control.
    
  • Separation: The ester intermediate is easier to separate by chromatography than the final acid. Ensure isomer purity before hydrolysis.

Safety Note:

  • TFDA-Na: Evolves

    
     and potentially toxic fluorinated gases. Use a robust fume hood.
    
  • Organotins: Highly toxic. All waste must be segregated. For pharmaceutical applications, rigorous heavy metal testing (ICP-MS) is required on the final API to ensure Tin levels are < 10 ppm.

References

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[1] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Link

  • Dolbier, W. R., & Battiste, M. A. (1994). Structure and reactivity of fluorinated cyclopropanes and cyclopropenes. Chemical Reviews, 94(2), 409–438. Link

  • Tian, F., Kruger, V., & Bautista, O. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.[2] Organic Letters, 13(19), 5334–5337. Link

  • Grygorenko, O. O., et al. (2022). Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. Link

  • ChemicalBook. (2023). 2-(2-Fluoro-1-methylcyclopropyl)acetic acid Product Entry. Link

Sources

Application

Application Note: Derivatization of 2-(2-Fluoro-1-methylcyclopropyl)acetic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Abstract This application note provides a comprehensive technical guide for the derivatization of 2-(2-fluoro-1-methylcyclopropyl)acetic acid prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-M...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the derivatization of 2-(2-fluoro-1-methylcyclopropyl)acetic acid prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is challenging due to its polarity and low volatility, which can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation. To overcome these limitations, two effective derivatization strategies, silylation and esterification, are presented. This document offers in-depth explanations of the underlying chemical principles, detailed step-by-step protocols, and guidance on the subsequent GC-MS analysis, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for Derivatization

2-(2-Fluoro-1-methylcyclopropyl)acetic acid is a structurally unique carboxylic acid, incorporating both a strained cyclopropyl ring and an electronegative fluorine atom. These features are of significant interest in medicinal chemistry and drug development. Accurate and reliable quantification of this analyte is often crucial. However, the presence of the polar carboxylic acid group imparts properties that are antithetical to successful GC analysis, namely low volatility and a propensity for hydrogen bonding.[1][2][3] These characteristics can cause strong interactions with the stationary phase of the GC column and active sites within the GC system, resulting in broad, tailing peaks and poor sensitivity.[4]

Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC-MS analysis.[5][6] For carboxylic acids, the primary goal of derivatization is to replace the active hydrogen of the carboxyl group with a non-polar functional group.[2][3][7] This transformation achieves two critical objectives:

  • Increased Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is significantly reduced, allowing it to be readily vaporized in the GC inlet.[2][7]

  • Improved Thermal Stability: The resulting derivatives are generally more stable at the elevated temperatures required for GC separation.[2][7]

This guide will focus on two of the most robust and widely adopted derivatization techniques for carboxylic acids: Silylation and Esterification .

Derivatization Strategies: A Tale of Two Pathways

The choice of derivatization strategy depends on several factors, including the reactivity of the analyte, the presence of other functional groups, and the desired sensitivity of the assay. For 2-(2-fluoro-1-methylcyclopropyl)acetic acid, both silylation and esterification present viable and effective options.

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a versatile and widely used derivatization technique where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (TMS) group, -Si(CH3)3.[2][7][8] This process yields a TMS ester, which is significantly less polar and more volatile than the parent carboxylic acid.[2][7]

The Reagents of Choice: BSTFA with a TMCS Catalyst

For this application, a combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) is recommended.

  • BSTFA is a powerful TMS donor that reacts readily with carboxylic acids.[9][10] Its byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and generally do not interfere with the chromatography of the derivatized analyte.[9]

  • TMCS is added as a catalyst to enhance the reactivity of the BSTFA, particularly for sterically hindered carboxylic acids.[4][5][8] The presence of the methyl group on the cyclopropyl ring may introduce some steric hindrance, making the inclusion of TMCS beneficial for driving the reaction to completion.[4]

Reaction Mechanism: The silylation of a carboxylic acid with BSTFA proceeds through a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent. The TMCS catalyst facilitates this reaction by activating the BSTFA.

Workflow for Silylation of 2-(2-Fluoro-1-methylcyclopropyl)acetic Acid

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Dry Analyte (1-10 mg) dissolve Dissolve in Anhydrous Solvent (e.g., Pyridine, Acetonitrile) start->dissolve add_reagent Add BSTFA + 1% TMCS (100-200 µL) dissolve->add_reagent react Heat at 60-70°C for 30-60 min add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Workup cluster_analysis Analysis start Start: Dry Analyte (1-10 mg) add_reagent Add 14% BF3-Methanol (1-2 mL) start->add_reagent react Heat at 60-80°C for 15-30 min add_reagent->react cool Cool to Room Temperature react->cool extract Extract with Hexane and wash with Water cool->extract dry Dry with Anhydrous Na2SO4 extract->dry inject Inject into GC-MS dry->inject cluster_injection Sample Injection cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_output Data Output start Derivatized Sample inject Inject into GC start->inject column Separation on Capillary Column inject->column ionization Electron Ionization (EI) column->ionization analysis Mass Analysis ionization->analysis detection Detection analysis->detection chromatogram Chromatogram & Mass Spectrum detection->chromatogram

Sources

Method

Application Note: High-Efficiency Synthesis of Fluorinated Cyclopropyl Acid Intermediates

Abstract Fluorinated cyclopropyl acids are critical bioisosteres in modern medicinal chemistry, serving as metabolically stable replacements for ethyl or isopropyl groups, or as conformational locks in kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated cyclopropyl acids are critical bioisosteres in modern medicinal chemistry, serving as metabolically stable replacements for ethyl or isopropyl groups, or as conformational locks in kinase inhibitors and quinolone antibiotics (e.g., Sitafloxacin, Lenvatinib). Their synthesis, however, presents unique safety and reactivity challenges, particularly regarding the handling of carbene precursors and the control of stereochemistry. This guide provides validated protocols for the synthesis of 2,2-difluorocyclopropanecarboxylic acids (via difluorocarbene addition) and 2-fluorocyclopropanecarboxylic acids (via Rh-catalyzed cyclopropanation), emphasizing scalable, safety-compliant methodologies.

Strategic Overview: Selecting the Right Pathway

The synthesis of fluorinated cyclopropyl acids generally proceeds through the addition of a fluorinated one-carbon unit to an electron-deficient alkene (acrylate). The choice of reagent depends heavily on the substrate's thermal stability and the scale of the reaction.

Decision Matrix for Reagent Selection
ParameterTFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) Sodium Chlorodifluoroacetate Rh-Catalyzed Diazo Transfer
Target Motif gem-Difluorocyclopropanegem-DifluorocyclopropaneMonofluorocyclopropane
Active Species Difluorocarbene (:CF₂)Difluorocarbene (:CF₂)Metal-Carbenoid
Temperature Mild (65–80 °C)Harsh (180–190 °C)Ambient / Mild
Substrate Tolerance High (Acid/Base sensitive groups OK)Low (Thermal degradation risk)High (Stereoselective)
Cost HighLowHigh (Catalyst cost)
Safety Profile Moderate (Generates SO₂, CO₂)Low (Runaway risk, gas evolution)Moderate (Diazo handling)

Protocol A: gem-Difluorocyclopropanation via TFDA

Best for: High-value intermediates, thermally sensitive substrates, and lab-to-pilot scale (up to 1 kg).

TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) is the "gold standard" reagent for laboratory synthesis. It decomposes to generate difluorocarbene (:CF₂) under mild conditions when triggered by a catalytic source of fluoride.

Mechanism of Action

The reaction proceeds via a fluoride-initiated desilylation, followed by decarboxylation and elimination of SO₂ to release the active carbene species.

TFDA_Mechanism TFDA TFDA (TMS-O-CO-CF2-SO2F) Anion Intermediate Anion [-O-CO-CF2-SO2F] TFDA->Anion Desilylation Initiator F- Catalyst (NaF or TBAT) Initiator->TFDA Carbene Difluorocarbene (:CF2) Anion->Carbene -CO2, -SO2, -F- Byproducts Byproducts: TMS-F, SO2, CO2 Anion->Byproducts Product gem-Difluorocyclopropyl Ester Carbene->Product [2+1] Cycloaddition Acrylate Acrylate Substrate Acrylate->Product

Figure 1: Catalytic cycle of TFDA-mediated difluorocarbene generation.

Experimental Protocol

Target: Ethyl 2,2-difluorocyclopropanecarboxylate.

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagents:

    • Substrate: Ethyl acrylate (1.0 equiv, e.g., 10 mmol).

    • Reagent: TFDA (2.0–2.5 equiv). Note: Excess is required due to carbene dimerization.

    • Catalyst: Sodium Fluoride (NaF, 0.2 equiv) or TBAT (0.05 equiv).

    • Solvent: Diglyme or THF (anhydrous).

  • Procedure:

    • Dissolve ethyl acrylate and NaF in diglyme (0.5 M concentration).

    • Heat the mixture to 110 °C (if using NaF/Diglyme) or 65 °C (if using TBAT/THF).

    • Add TFDA dropwise via syringe pump over 2–4 hours. Crucial: Slow addition prevents high instantaneous concentrations of carbene, reducing dimerization to tetrafluoroethylene.

    • Stir for an additional 2 hours after addition is complete.

  • Workup:

    • Cool to room temperature.

    • Dilute with diethyl ether and wash extensively with water (to remove diglyme) and brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Distillation is preferred for simple esters; column chromatography (SiO₂) for complex substrates.

Validation:

  • 19F NMR: Look for the characteristic AB pattern of the gem-difluoro group (typically

    
     -125 to -145 ppm, 
    
    
    
    Hz).

Protocol B: Sodium Chlorodifluoroacetate (The "Old School" Route)

Best for: Large-scale manufacturing of simple building blocks where cost is the primary driver.

This method relies on the thermal decomposition of sodium chlorodifluoroacetate (ClF₂CCO₂Na). It requires high temperatures, making it unsuitable for delicate substrates.

Experimental Protocol
  • Setup: Use a heavy-walled flask or reactor capable of handling slight pressure. Connect a gas scrubber (NaOH trap) to the outlet to neutralize acidic gases and capture CO₂.

  • Reagents:

    • Substrate: Butyl acrylate (1.0 equiv). Note: Butyl esters are preferred over ethyl esters due to higher boiling points, matching the reaction temp.

    • Reagent: Sodium chlorodifluoroacetate (3.0 equiv).

    • Solvent: Diglyme (Diethylene glycol dimethyl ether).

  • Procedure:

    • Suspend the sodium salt and acrylate in diglyme (concentration ~1.0 M).

    • Heat the mixture to 180–190 °C .

    • Caution: The reaction will froth vigorously as CO₂ is evolved. Ensure adequate headspace (fill reactor only to 50%).

    • Maintain reflux for 4–6 hours until gas evolution ceases.

  • Workup:

    • Filter off the inorganic salts (NaCl) while the mixture is still warm (viscosity increases upon cooling).

    • Distill the product directly from the filtrate under reduced pressure.

Protocol C: Stereoselective Synthesis of Monofluorocyclopropanes

Best for: Chiral drug intermediates (e.g., fluoro-quinolones).

Unlike gem-difluoro compounds, cis-2-fluorocyclopropyl acids are best synthesized via Rhodium-catalyzed cyclopropanation of fluoro-alkenes, rather than carbene addition to standard alkenes.

Workflow

Target: cis-2-Fluorocyclopropanecarboxylic acid.[1][2][3][4]

  • Precursor: Synthesis of 1-fluoro-1-(phenylsulfonyl)ethylene (fluorovinyl sulfone). This activated alkene directs the stereochemistry.

  • Cyclopropanation:

    • Catalyst: Rh₂(OAc)₄ or Rh₂(OPiv)₄ (1–2 mol%).

    • Reagent: Ethyl diazoacetate (EDA).

    • Solvent: CH₂Cl₂ or Toluene.

    • Conditions: Slow addition of EDA to the solution of fluoroalkene and catalyst at room temperature.

  • Selectivity: This method typically yields high diastereoselectivity favoring the cis-isomer (relative to the sulfone/carboxylate interaction).

  • Desulfonylation: Reductive removal of the phenylsulfonyl group (e.g., using Mg/MeOH or Na-Hg) retains the fluorine and the carboxylate in the desired configuration.

Downstream Processing: Ester Hydrolysis

The products of the above reactions are esters. Conversion to the free acid requires specific conditions to avoid decarboxylation or ring opening, especially for the strained cyclopropane ring.

  • Standard Hydrolysis: LiOH (2.0 equiv) in THF/H₂O (3:1) at 0 °C to RT.

  • Acid Sensitivity: Gem-difluorocyclopropanes are generally stable to basic hydrolysis. Avoid strong acidic hydrolysis (HCl reflux), which can trigger ring opening assisted by the fluorine lone pairs.

Safety & Troubleshooting

Critical Safety Hazards
  • Tetrafluoroethylene (TFE): The dimerization of difluorocarbene produces TFE, a flammable and potentially explosive gas. Always use a nitrogen sweep and vent to a fume hood.

  • HF Generation: Moisture in the reaction can lead to the formation of HF. Always keep calcium gluconate gel nearby.

  • Pressure: Protocol B generates significant CO₂ volumes. Never run this in a sealed vessel without a pressure relief valve.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<30%) Carbene dimerizationDecrease addition rate of TFDA; Increase reaction temperature to favor insertion over dimerization.
No Reaction Catalyst poisoningEnsure NaF is finely ground/activated. Ensure reagents are anhydrous (water kills the carbene).
Polymerization Acrylate instabilityAdd a radical inhibitor (e.g., hydroquinone) to the reaction mixture.
Inseparable Byproducts Silyl impuritiesPerform a fluoride wash (KF/H₂O) during workup to cleave silyl esters.

References

  • Dolbier, W. R., et al. (2000). "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent." Journal of Fluorine Chemistry. Link

  • Shibue, T., & Fukuda, Y. (2014). "Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid." The Journal of Organic Chemistry. Link

  • Tian, F., et al. (2000). "The thermal decomposition of sodium chlorodifluoroacetate." Journal of Fluorine Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Ni, C., & Hu, J. (2016). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis. Link

Sources

Application

Using 2-(2-Fluoro-1-methylcyclopropyl)acetic acid as a chiral building block

Application Note: 2-(2-Fluoro-1-methylcyclopropyl)acetic acid as a Chiral Building Block Executive Summary This guide details the utility, synthesis, and application of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid , a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Fluoro-1-methylcyclopropyl)acetic acid as a Chiral Building Block

Executive Summary

This guide details the utility, synthesis, and application of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid , a specialized chiral building block designed for high-value medicinal chemistry campaigns.[1] This molecule represents a "privileged scaffold" by combining three critical structural features:

  • Cyclopropane Ring: Provides rigid conformational restriction, locking pharmacophores in bioactive orientations.[1]

  • Fluorine Substitution: Modulates pKa, enhances metabolic stability by blocking oxidative sites, and increases lipophilicity (logP).[1]

  • Quaternary Methyl Center: Prevents racemization and further restricts bond rotation, often serving as a bioisostere for bulky hydrophobic amino acid side chains (e.g., Leucine, Isoleucine).[1]

This note is intended for medicinal chemists and process scientists seeking to optimize lead compounds for metabolic stability (t1/2) and target affinity.

Chemical Profile & Mechanistic Insight

Structural Logic

The target molecule exists as four potential stereoisomers due to two chiral centers (C1 and C2 on the ring). The relative stereochemistry (cis vs. trans) significantly impacts the vector of the acetic acid side chain.

  • Formula: C₆H₉FO₂[1]

  • Key Feature: The vicinal arrangement of the fluorine and the quaternary methyl group creates a unique electronic environment. The fluorine atom exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the carboxylic acid relative to the non-fluorinated analog.

Bioisosteric Applications

This scaffold is frequently employed to replace:

  • Leucine/Isoleucine side chains: The cyclopropyl moiety mimics the isopropyl group but with fixed geometry.

  • 
    -Aminobutyric acid (GABA) analogs:  When converted to the corresponding amine or amino acid, it serves as a conformationally locked GABA mimetic.[1]
    

Table 1: Comparative Physicochemical Properties (Predicted)

PropertyNon-Fluorinated Analog2-Fluoro-1-methyl Analog Impact on Drug Design
pKa (COOH) ~4.8~4.2 - 4.4 Increased acidity improves solubility at physiological pH.[1]
C-H BDE (Ring) ~98 kcal/mol>105 kcal/mol (C-F adj.) Higher bond dissociation energy resists CYP450 oxidation.[1]
Lipophilicity Baseline+0.2 to +0.5 LogP Fluorine increases permeability across the BBB.[1]
Conformation Flexible (Isopentyl)Rigid (Cyclopropyl) Reduces entropic penalty upon binding to the target.[1]

Synthesis Protocols

We present two distinct protocols: Route A for scalable chemical synthesis (yielding diastereomers) and Route B for high-enantioselectivity biocatalysis.[1]

Visual Workflow: Synthetic Strategy

Synthesis_Workflow Start Starting Material: Methallyl Acetate or 2-Methyl-2-propen-1-ol Step1 Step 1: Fluorination (Formation of Fluoroalkene) Start->Step1 NBS, Et3N·3HF Inter1 Intermediate: 3-Fluoro-2-methylprop-1-ene Step1->Inter1 Decision Select Cyclopropanation Method Inter1->Decision RouteA Route A: Chemical Catalysis (Rh/Cu + Diazoacetate) Decision->RouteA Scale-up focus RouteB Route B: Biocatalysis (Engineered Myoglobin) Decision->RouteB Stereopurity focus Product_Rac Product (Racemic/Diastereomeric Mix) Requires Chiral HPLC RouteA->Product_Rac Ethyl Diazoacetate Product_Pure Product (High ee/dr) Direct Use RouteB->Product_Pure Diazo Reagent

Caption: Decision tree for synthesizing 2-(2-Fluoro-1-methylcyclopropyl)acetic acid based on purity vs. scale requirements.

Protocol A: Metal-Catalyzed Cyclopropanation (Chemical Route)

Best for: Gram-scale production where chiral separation is available.

Reagents:

  • Precursor: 3-Fluoro-2-methylprop-1-ene (Synthesis: Bromofluorination of methallyl alcohol followed by elimination).[1]

  • Carbene Source: Ethyl diazoacetate (EDA) (Caution: Potentially explosive).[1]

  • Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄] or Copper(I) triflate.[1]

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 250 mL 3-neck round-bottom flask and purge with Argon.

  • Catalyst Loading: Add [Rh₂(OAc)₄] (0.5 mol%) and the fluoroalkene (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Slow Addition: Dissolve Ethyl diazoacetate (1.2 equiv) in DCM. Using a syringe pump, add this solution extremely slowly (over 4-6 hours) to the stirring catalyst mixture at room temperature.

    • Why? Slow addition prevents EDA dimerization (formation of diethyl fumarate/maleate).[1]

  • Quench & Workup: Once N₂ evolution ceases, concentrate the solvent in vacuo.[1]

  • Hydrolysis: Dissolve the crude ester in THF/MeOH/H₂O (3:1:1). Add LiOH (2.0 equiv) and stir at ambient temperature for 12 hours.

  • Isolation: Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate.

  • Purification: The product is obtained as a mixture of cis/trans diastereomers.[1] Separation is achieved via Flash Chromatography (Hexanes/EtOAc + 1% Formic Acid).[1]

Protocol B: Biocatalytic Synthesis (Enantioselective Route)

Best for: Generating specific enantiomers for SAR studies.[1]

Mechanism: Engineered myoglobin variants (e.g., Mb(H64V, V68A)) can catalyze carbene transfer to electron-deficient fluoroalkenes with high stereocontrol.[1]

Step-by-Step Procedure:

  • Buffer Prep: Prepare potassium phosphate buffer (KPi, 50 mM, pH 7.0).[1]

  • Reaction Mix: In an anaerobic chamber, combine:

    • Engineered Myoglobin catalyst (10 µM).

    • 3-Fluoro-2-methylprop-1-ene (10 mM).[1]

    • Sodium dithionite (to reduce the heme iron).[1]

  • Initiation: Add Ethyl diazoacetate (20 mM).

  • Incubation: Shake at room temperature for 12 hours.

  • Extraction: Extract with DCM.

  • Result: This method typically yields the trans-(1R,2R) isomer (or cis depending on variant) with >90% ee, bypassing difficult chiral HPLC separations.[1]

Analytical Quality Control

Validating the structure and purity is critical due to the presence of diastereomers.

1. NMR Spectroscopy:

  • ¹⁹F NMR: Essential for determining the ratio of isomers. The cis-isomer (F and Methyl on same side) will show a distinct chemical shift compared to the trans-isomer due to the Through-Space Fluorine-Methyl interaction.

    • Cis-shift: Typically shielded (upfield).[1]

    • Trans-shift: Typically deshielded (downfield).[1]

  • ¹H NMR: Look for the characteristic cyclopropyl protons (high field, 0.5–1.5 ppm) and the doublet splitting of the methyl group if coupling with fluorine occurs (

    
    ).
    

2. Chiral HPLC Method:

  • Column: Chiralpak IC or AD-H (immobilized polysaccharide phases are preferred for fluorinated acids).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA.[1]

  • Detection: UV at 210 nm (weak chromophore; consider refractive index if available).[1]

Application Case Study: Designing a Stable 5-HT2C Agonist

Context: 5-HT2C agonists are targets for obesity and CNS disorders.[1] A common liability in early leads is rapid metabolism at the benzylic position or flexible alkyl chains.[1]

Design Strategy:

  • Identify Liability: A lead compound contains a leucine-like side chain susceptible to oxidation.[1]

  • Bioisosteric Replacement: Replace the alkyl chain with the (2-fluoro-1-methylcyclopropyl)methyl moiety.[1]

  • Outcome:

    • The cyclopropane locks the side chain in a bioactive conformation (reducing entropic cost).

    • The fluorine lowers the pKa of the adjacent amine (if attached), improving CNS penetration by reducing the percentage of ionized species at physiological pH.

    • The methyl group blocks the "benzylic-like" position on the ring, preventing metabolic hydroxylation.

Bioisostere_Logic Lead Lead Compound (Flexible Alkyl Chain) Problem Issue: Rapid CYP450 Oxidation High Entropic Penalty Lead->Problem Solution Apply Building Block: 2-(2-Fluoro-1-methylcyclopropyl)acetic acid Problem->Solution Result Optimized Lead: 1. Conformation Locked 2. Metabolically Stable 3. Tuned pKa Solution->Result

Caption: Logic flow for applying the fluorinated cyclopropane scaffold in lead optimization.

References

  • Biocatalytic Cyclopropanation: Villada, J. D., et al. "Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes."[1][2] Angewandte Chemie International Edition, 2024.[1][3] Link[1]

  • Medicinal Chemistry of Fluorine: Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1] Link[1]

  • Cyclopropane Synthesis: Ebner, C., & Carreira, E. M.[1] "Cyclopropanation Strategies in Recent Total Syntheses." Chemical Reviews, 2017.[1] Link[1]

  • 5-HT2C Agonist Design: Cheng, J., et al. "Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist."[1] Journal of Medicinal Chemistry, 2016.[1] Link

  • General Fluorinated Building Blocks: Mykhailiuk, P. K. "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem, 2022.[1][4] Link[1]

Sources

Method

Application Notes and Protocols: Solvent Selection for Reactions of 2-(2-Fluoro-1-methylcyclopropyl)acetic Acid

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Solvent Selection 2-(2-Fluoro-1-methylcyclopropyl)acetic acid is a valuable building block in modern medicinal chemistry. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Solvent Selection

2-(2-Fluoro-1-methylcyclopropyl)acetic acid is a valuable building block in modern medicinal chemistry. Its structure combines a stereochemically rich cyclopropane ring, a metabolically robust fluorine atom, and a versatile carboxylic acid handle. The fluorocyclopropane motif is increasingly utilized in drug discovery to enhance metabolic stability and fine-tune pharmacokinetic properties.[1] The successful transformation of this substrate into more complex drug candidates hinges critically on the appropriate selection of reaction solvents.

A solvent is not merely a medium for dissolving reactants; it is an active participant that can profoundly influence reaction outcomes. It governs the solubility of reactants and reagents, modulates the reactivity of nucleophiles and electrophiles, stabilizes transition states, and can even determine the chemoselectivity of a reaction. This guide provides researchers, scientists, and drug development professionals with a detailed framework for making rational solvent choices in reactions involving 2-(2-fluoro-1-methylcyclopropyl)acetic acid, ensuring reproducibility, optimizing yields, and minimizing side reactions.

Physicochemical Properties and Their Implications for Solvent Choice

Understanding the inherent properties of 2-(2-fluoro-1-methylcyclopropyl)acetic acid is fundamental to selecting an appropriate solvent system.

  • Structure and Polarity: The molecule contains both polar (carboxylic acid, C-F bond) and nonpolar (cyclopropyl ring, methyl group) regions. The highly polar C-F bond can alter the ring's overall polarity.[2] This amphiphilic character suggests that it will have moderate solubility in a range of solvents. Highly nonpolar solvents like hexane may be poor choices, while highly polar protic solvents like water might be suitable for salt formation but less so for many organic transformations. Polar aprotic solvents often provide the best balance for solubility.

  • Acidity: As a carboxylic acid, the compound is acidic. Fluorinated carboxylic acids are generally stronger acids than their non-fluorinated counterparts due to the electron-withdrawing inductive effect of fluorine.[3][4] This enhanced acidity means it will readily form salts with bases, a factor to consider during reaction workups and purifications.

  • Reactivity of the Fluorocyclopropane Ring: The fluorocyclopropane moiety is generally a stable functional group.[1] However, like all strained ring systems, its stability is not absolute.[1] Under strongly acidic conditions, the ring can be susceptible to acid-catalyzed ring-opening.[1] The ring is generally more stable under basic conditions.[1] Solvents should be chosen to be compatible with the desired transformation without promoting undesired ring degradation.

Guiding Principles for Solvent Selection in Key Transformations

The choice of solvent is intrinsically linked to the reaction mechanism. For 2-(2-fluoro-1-methylcyclopropyl)acetic acid, the most common transformations involve the carboxylic acid group.

Amide Bond Formation (Coupling Reactions)

Amide coupling is one of the most frequent reactions in drug discovery.[5] The direct reaction between a carboxylic acid and an amine is typically inefficient.[6] Therefore, activating agents (coupling reagents) are used. The solvent plays a critical role in mediating this activation and subsequent coupling.

Core Principle: Polar aprotic solvents are overwhelmingly preferred for amide coupling reactions.

Causality:

  • Solubility: They effectively dissolve the carboxylic acid, amine, coupling reagents (e.g., EDC, HATU, PyBOP), and additives (e.g., HOBt).[7][8]

  • Reagent Stability: Many coupling reagents are stable in polar aprotic environments.

  • Minimizing Side Reactions: Protic solvents (e.g., alcohols, water) can compete with the amine nucleophile, leading to ester formation or hydrolysis of the activated intermediate. They can also form hydrogen-bond cages around the amine, reducing its nucleophilicity.[9][10]

Recommended Solvents:

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent, often the default choice for its excellent solvating power for a wide range of organic molecules, including peptides.[7][11][12]

  • Dichloromethane (DCM): A less polar but still effective aprotic solvent. It is particularly useful when byproducts (like dicyclohexylurea from DCC) need to precipitate out of the solution.[11][12][13]

  • Acetonitrile (MeCN): A polar aprotic solvent that is less viscous than DMF and can be easier to remove under vacuum.

  • Tetrahydrofuran (THF): A moderately polar aprotic solvent, suitable for many coupling reactions.[6]

Solvent Selection Logic for Amide Coupling

Start Start: Amide Coupling Solubility Are all reactants & reagents soluble? Start->Solubility HighPolarity Try high-polarity aprotic: DMF, NMP, DMSO Solubility->HighPolarity No ModeratePolarity Try moderate-polarity aprotic: DCM, THF, MeCN, EtOAc Solubility->ModeratePolarity Yes Troubleshoot Troubleshoot: Consider solvent mixture or different coupling reagent HighPolarity->Troubleshoot ProticCheck Is a protic solvent required? (e.g., for EDC in aqueous buffer) HighPolarity->ProticCheck ModeratePolarity->ProticCheck Aqueous Use Aqueous Buffer (e.g., MES, PBS) Note potential for hydrolysis ProticCheck->Aqueous Yes Proceed Proceed with Reaction ProticCheck->Proceed No Aqueous->Proceed cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Dissolve Acid in DMF AddBase 2. Add DIPEA (Base) Prep->AddBase AddHATU 3. Add HATU (Coupling Reagent) AddBase->AddHATU Stir 4. Stir for 5-10 min (Activation) AddHATU->Stir AddAmine 5. Add Amine Stir->AddAmine Monitor 6. Monitor by TLC/LC-MS (1-4h) AddAmine->Monitor Quench 7. Quench with Water Monitor->Quench Extract 8. Extract with EtOAc Quench->Extract Wash 9. Wash Organic Layer Extract->Wash Purify 10. Purify by Chromatography Wash->Purify

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

Technical Support Center: Purification of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid Executive Summary Welcome to the Technical Support Center. You are likely working with 2-(2-Fluoro-1-methylcyclopropyl)acetic acid (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-(2-Fluoro-1-methylcyclopropyl)acetic acid (CAS: 71199-15-0), a specialized fluorinated building block often used in the synthesis of kinase inhibitors and next-generation antibiotics.

The purification of this molecule presents two distinct challenges:

  • Acidity Management: The inductive effect of the fluorine atom lowers the pKa relative to non-fluorinated analogues, altering standard extraction pH thresholds.

  • Stereochemical Complexity: The cyclopropane ring creates cis and trans diastereomers (relative orientation of the Fluorine and the Acetic Acid side chain). These isomers possess distinct physical properties but often co-elute on standard silica.

This guide provides a modular troubleshooting workflow to isolate high-purity material.

Module 1: The "Quick Fix" – Acid-Base Extraction

User Issue: "I performed a standard workup, but my yield is low, or I still have neutral impurities."

Technical Insight: Unlike standard aliphatic acids (pKa ~4.8), the fluorine atom on the cyclopropyl ring exerts an electron-withdrawing inductive effect (


), lowering the pKa of the carboxylic acid to approximately 3.8–4.2  [1]. If you acidify to pH 5 (common for some sensitive substrates), you may leave significant product in the aqueous phase. Conversely, using strong bases (NaOH) at high temperatures can risk defluorination or ring-opening due to ring strain [2].

Optimized Protocol:

StepActionCritical ParameterMechanism
1. Solubilization Dissolve crude in MTBE or EtOAc .Solvent ChoiceMTBE minimizes emulsion formation compared to DCM.
2. Basification Extract with sat. NaHCO3 (pH ~8.5).pH Control Converts acid to carboxylate (

). Neutrals stay in organic.
3. Wash Wash aqueous layer with fresh MTBE (2x).Removal of NeutralsRemoves non-acidic impurities (starting materials).
4. Acidification Cool to 0°C. Acidify with 1M HCl or KHSO4 to pH 2.0 .Target pH < pKa - 2 Ensures >99% protonation (

) for extraction back to organic.
5. Extraction Extract into DCM (3x).Partition CoefficientProtonated acid prefers organic phase.

Visualization: Extraction Logic Flow

ExtractionLogic Start Crude Mixture (Acid + Neutrals) BaseStep Add sat. NaHCO3 (aq) Start->BaseStep PhaseSep1 Phase Separation BaseStep->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutrals) PhaseSep1->OrgLayer1 Discard/Recycle AqLayer1 Aqueous Layer (Contains Carboxylate) PhaseSep1->AqLayer1 WashStep Wash with MTBE AqLayer1->WashStep AcidStep Acidify to pH 2.0 (0°C, 1M HCl) WashStep->AcidStep FinalExtract Extract with DCM & Concentrate AcidStep->FinalExtract

Caption: Logic flow for acid-base extraction emphasizing the critical pH swing to isolate the fluorinated acid from neutral impurities.

Module 2: Stereochemical Resolution (Diastereomers)

User Issue: "NMR shows a second set of peaks (approx. 10-15%). Flash chromatography isn't separating them."

Technical Insight: The synthesis of cyclopropanes often yields a mixture of diastereomers (cis and trans).

  • Trans-isomer: Generally thermodynamically more stable and less polar.

  • Cis-isomer: Often more polar due to the dipole alignment of the Fluorine and Carboxyl group.

  • Separation: Standard silica gel is often insufficient ($ \Delta R_f < 0.05 $).

Troubleshooting Guide:

Method A: Selective Crystallization (Scalable)

This is the preferred method for >5g scales.

  • Salt Formation: Dissolve the mixture in hot Ethanol (EtOH). Add 1.05 eq of Cyclohexylamine or Dicyclohexylamine .

  • Cooling: Allow to cool slowly to room temperature, then 4°C.

  • Filtration: The trans-isomer amine salt typically crystallizes first due to better packing efficiency [3].

  • Regeneration: Filter the solid, suspend in water, acidify with 1M HCl, and extract with DCM to recover the pure trans-acid.

Method B: Chromatographic Polish (Analytical/Small Scale)

If crystallization fails, you must modify the stationary phase.

ParameterRecommendationWhy?
Stationary Phase C18 (Reverse Phase) Better selectivity for fluorinated isomers than Silica.
Mobile Phase H2O / MeCN (+ 0.1% Formic Acid)Acid keeps the molecule protonated to prevent peak tailing.
Gradient Shallow (e.g., 5% to 30% MeCN over 20 min)Maximizes interaction time with the stationary phase.
Alternative Fluoro-Flash™ Silica Specialized fluorous phases interact specifically with the F-atom [4].

Visualization: Isomer Separation Decision Tree

IsomerSep Mix Cis/Trans Mixture ScaleCheck Scale > 5g? Mix->ScaleCheck Cryst Crystallization (Dicyclohexylamine in EtOH) ScaleCheck->Cryst Yes Chrom Reverse Phase HPLC (C18, 0.1% FA) ScaleCheck->Chrom No CheckPurity Check Purity (19F NMR) Cryst->CheckPurity Chrom->CheckPurity

Caption: Decision tree for selecting the appropriate purification method based on scale and isomer complexity.

Module 3: FAQ & Troubleshooting

Q1: I see a loss of fluorine (defluorination) in my final product. Why?

  • Cause: Elimination of HF. This occurs if the extraction workup is too basic (pH > 12) or if the distillation temperature is too high (>120°C). The cyclopropyl ring strain lowers the activation energy for elimination.

  • Fix: Use K2CO3 or NaHCO3 instead of NaOH/KOH. Keep rotary evaporator bath < 40°C.

Q2: My compound is volatile. I lose mass on the rotovap.

  • Cause: Low molecular weight fluorinated acids can sublime or co-evaporate.

  • Fix: Do not go to full dryness if possible. Store as a concentrated solution in DCM or convert to the tert-butyl ester for storage/purification, then hydrolyze (TFA/DCM) immediately before use.

Q3: How do I definitively distinguish cis vs. trans by NMR?

  • Technique: Use 19F-NMR and NOE (Nuclear Overhauser Effect) .

  • Signature:

    • Cis: Strong NOE correlation between the Fluorine signal and the Methyl protons.

    • Trans: Weak or no NOE correlation between Fluorine and Methyl.

    • Coupling: The 3JH-F coupling constants in 1H-NMR also differ (typically cis coupling is larger than trans in cyclopropanes) [5].

References

  • Goss, K. U. (2008).[1] The pKa values of PFOA and other highly fluorinated carboxylic acids.[1][2] Environmental Science & Technology.[1] Link

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.
  • US Patent 3,880,925. Separation and purification of cis and trans isomers of cyclohexanediamine (Analogous salt resolution method). Link

  • Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Resolution Tool. Synlett.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for J-coupling analysis).

Sources

Optimization

Technical Support Center: 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

Welcome to the technical support center for 2-(2-Fluoro-1-methylcyclopropyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Fluoro-1-methylcyclopropyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the smooth progress of your experiments.

Introduction to 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

2-(2-Fluoro-1-methylcyclopropyl)acetic acid is a unique molecule incorporating a fluorinated cyclopropyl ring and a carboxylic acid moiety. The presence of the polar carboxylic acid group and the somewhat nonpolar, rigid cyclopropyl ring, along with the electronegative fluorine atom, gives this compound a distinct solubility profile that can be challenging to predict. This guide will help you understand and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected general solubility of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid?

A1: Due to the presence of the carboxylic acid group, 2-(2-Fluoro-1-methylcyclopropyl)acetic acid is expected to have some solubility in polar protic solvents like water, especially at higher pH, as well as in polar organic solvents.[1][2] However, the cyclopropyl ring and the methyl group introduce nonpolar character, which may limit its solubility in highly polar or nonpolar extremes. Its solubility in nonpolar solvents is likely to be low.

Q2: Why is my compound not dissolving in water?

A2: The aqueous solubility of carboxylic acids is highly dependent on the pH of the solution.[3] In its protonated (acidic) form at low pH, the compound is less polar and therefore less soluble in water. To increase its solubility in aqueous solutions, you need to deprotonate the carboxylic acid to form the more soluble carboxylate salt. This is achieved by increasing the pH.

Q3: How does the fluorine atom affect the solubility?

A3: The fluorine atom is highly electronegative and can increase the acidity of the carboxylic acid group, which can influence its solubility at different pH values.[4][5] Fluorinated compounds can also exhibit unique interactions with solvents.

Q4: Can I heat the solution to improve solubility?

A4: Yes, in many cases, gently heating the solution can increase the rate of dissolution and the overall solubility.[6] However, it is crucial to ensure that the compound is stable at the temperature you are using and that the solvent is not too volatile. Always start with gentle heating and observe for any signs of degradation.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

Issue 1: Poor Solubility in Aqueous Buffers

You are attempting to dissolve 2-(2-Fluoro-1-methylcyclopropyl)acetic acid in a neutral or acidic aqueous buffer for a biological assay, but it remains as a precipitate.

Root Cause Analysis:

The carboxylic acid group is likely in its less soluble protonated form at neutral or acidic pH.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor aqueous solubility.

Experimental Protocols:

Protocol 1: pH Adjustment

  • Prepare a suspension of your compound in the desired aqueous buffer.

  • While stirring, slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH or KOH) dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the compound dissolves. A pH 1.5-2 units above the pKa of the carboxylic acid is a good target for complete deprotonation and dissolution.[6]

  • Caution: Ensure the final pH is compatible with your downstream application.

Protocol 2: Utilizing a Co-solvent

  • Select a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol.[6]

  • To your aqueous buffer, add the co-solvent in small increments (e.g., 1-5% of the total volume) while stirring.

  • After each addition, observe if the compound dissolves.

  • Note: The final concentration of the organic solvent should be tested for compatibility with your experimental system (e.g., cell viability, enzyme activity).

Issue 2: Poor Solubility in Organic Solvents

You need to dissolve 2-(2-Fluoro-1-methylcyclopropyl)acetic acid in a nonpolar or moderately polar organic solvent for a chemical reaction, but it has limited solubility.

Root Cause Analysis:

The polar carboxylic acid group can lead to strong intermolecular hydrogen bonding, making it difficult for less polar organic solvents to solvate the molecule effectively.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor organic solubility.

Experimental Protocols:

Protocol 3: Solvent Screening

  • Place a small, known amount of your compound (e.g., 1-2 mg) into several small vials.

  • To each vial, add a small volume (e.g., 0.1 mL) of a different organic solvent.

  • Vortex or stir the vials at room temperature and observe the solubility.

  • Refer to a solvent polarity chart to guide your selection from nonpolar to polar solvents.[7][8][9]

Protocol 4: Water-Enhanced Solubility in Organic Solvents

For certain organic solvents, particularly those containing a carbonyl group (e.g., acetone, ethyl acetate), the presence of a small amount of water can surprisingly increase the solubility of carboxylic acids.[10][11][12][13]

  • Suspend your compound in the chosen organic solvent.

  • Add deionized water dropwise while stirring vigorously.

  • Observe for any increase in solubility.

  • Note: This method is only suitable for reactions where a small amount of water is tolerable.

Data Presentation: Solvent Polarity and Miscibility

To aid in your solvent selection, the following tables summarize the properties of common laboratory solvents.

Table 1: Properties of Common Organic Solvents

SolventRelative PolarityDielectric Constant (20°C)Water Miscibility
n-Hexane0.0091.89Immiscible
Toluene0.0992.38Immiscible
Diethyl Ether0.1174.34Slightly Soluble
Tetrahydrofuran (THF)0.2077.58Miscible
Ethyl Acetate0.2286.02Slightly Soluble
Acetone0.35520.7Miscible
Acetonitrile0.46037.5Miscible
Ethanol0.65424.55Miscible
Methanol0.76232.7Miscible
Dimethylformamide (DMF)0.38638.25Miscible
Dimethyl Sulfoxide (DMSO)0.44447Miscible
Water1.00080.1N/A

Data compiled from various sources.[7][8][9][14]

References

  • Fluorinated Higher Carboxylic Acids. ResearchGate. Available from: [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2577. Available from: [Link]

  • Perfluorooctanoic acid. Wikipedia. Available from: [Link]

  • Fluorinated Higher Carboxylic Acids. R Discovery. Available from: [Link]

  • Perfluoroalkyl carboxylic acids – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Bharti, B., et al. (2024). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir, 40(5), 3651–3658. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available from: [Link]

  • Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. eScholarship. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. ACS Publications. Available from: [Link]

  • Carboxylic Acid Unknowns and Titration. Available from: [Link]

  • Carboxylic Acids Chemistry Study Guide. Studylib. Available from: [Link]

  • Isolation of a Carboxylic acid. Reddit. Available from: [Link]

  • 2-(1-Methylcyclopropyl)acetic acid. PubChem. Available from: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

  • Fluoroacetic acid. Wikipedia. Available from: [Link]

  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. ResearchGate. Available from: [Link]

  • Solvents and Polarity. University of Rochester. Available from: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

  • Solvent Miscibility Table. Available from: [Link]

  • Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological activity. Chemical Review and Letters. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid. This document provides in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our aim is to equip you with the knowledge to identify, understand, and effectively remove impurities, ensuring the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My final product shows two sets of peaks in the 1H and 19F NMR spectra, suggesting the presence of diastereomers. How can I separate them?

A1: The presence of diastereomers is a common challenge in the synthesis of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid. The most effective methods for separating these isomers are chiral High-Performance Liquid Chromatography (HPLC) and fractional crystallization. For preparative scale, fractional crystallization is often more practical. This involves a careful selection of a solvent system that allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor.

Q2: I observe a significant amount of starting alkene in my crude product. What is the best way to remove it?

A2: Unreacted starting alkene can often be removed through an acid-base extraction. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the acidic product will move to the aqueous layer as its salt, while the neutral starting alkene will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.

Q3: My product has a persistent solvent smell, even after drying under vacuum. How can I remove residual solvents?

A3: Residual solvents can be tenacious. If standard drying is insufficient, consider dissolving your product in a minimal amount of a low-boiling point solvent (like dichloromethane or diethyl ether) and then co-evaporating with a higher-boiling point, non-coordinating solvent like heptane. This process, repeated a few times, can effectively azeotropically remove the stubborn solvent. Lyophilization from a suitable solvent (like water, if the product is sufficiently soluble) can also be an effective, albeit slower, method.

Q4: I suspect the presence of metal catalyst residues from the cyclopropanation step. How can I detect and remove them?

A4: Metal residues, often from catalysts like zinc or copper used in Simmons-Smith type reactions, can be detected by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). To remove them, you can wash a solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA). Alternatively, passing a solution of the crude product through a plug of silica gel can also effectively adsorb and remove metal impurities.

Impurity Profile: Understanding the Source of Contaminants

A robust purification strategy begins with a thorough understanding of the potential impurities that can arise during the synthesis. A plausible synthetic route to 2-(2-Fluoro-1-methylcyclopropyl)acetic acid is outlined below, followed by a discussion of the likely impurities at each stage.

Hypothetical Synthetic Pathway

A common approach to synthesizing substituted cyclopropyl compounds involves the cyclopropanation of an alkene, followed by functional group manipulations.

Synthetic_Pathway A Starting Alkene (e.g., an ester of 2-methyl-3-butenoic acid) B Cyclopropanation (e.g., Simmons-Smith or with a diazo compound) A->B Reagents C Fluorinated Cyclopropyl Ester B->C D Hydrolysis C->D Base/Acid E 2-(2-Fluoro-1-methylcyclopropyl)acetic acid D->E

Caption: A plausible synthetic route to the target molecule.

Common Impurities and Their Origins
Impurity ClassSpecific ExamplesLikely Origin
Diastereomers (1R,2R) and (1S,2S) vs. (1R,2S) and (1S,2R) isomersNon-stereospecific cyclopropanation or fluorination steps.
Starting Materials Unreacted alkene (e.g., 2-methyl-3-butenoic acid ester)Incomplete cyclopropanation reaction.
Reaction Byproducts - Iodinated organic compounds- Byproducts from diazo compound decomposition- Simmons-Smith reaction using diiodomethane.- Use of diazo compounds for cyclopropanation.
Reagents & Catalysts - Residual zinc or copper salts- Electrophilic fluorinating agents (e.g., Selectfluor®)- Simmons-Smith reaction.- Fluorination step.
Solvents Dichloromethane, diethyl ether, acetonitrile, etc.Reaction and workup procedures.
Degradation Products Ring-opened productsCan occur under harsh acidic or basic conditions during hydrolysis.

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols to address specific purification challenges.

Issue 1: Presence of Diastereomers

The formation of diastereomers is a common outcome in the synthesis of multi-substituted cyclopropanes if the reaction is not perfectly stereocontrolled.

Protocol 1: Fractional Crystallization

This method relies on the differential solubility of diastereomers in a given solvent system.

  • Solvent Screening:

    • In small vials, test the solubility of your crude product in a range of solvents (e.g., hexanes, ethyl acetate, acetone, ethanol, and mixtures thereof).

    • The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • Slowly cool the solution to room temperature, and then to 0-4 °C.

    • If no crystals form, try adding a co-solvent in which the product is less soluble, dropwise, until the solution becomes turbid. Then, gently warm until clear and cool again.

  • Isolation and Analysis:

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Dry the crystals and analyze their diastereomeric purity by chiral HPLC or NMR.

    • The mother liquor can be concentrated and subjected to further crystallization attempts to recover more of the desired diastereomer or to isolate the other diastereomer.

Protocol 2: Preparative Chiral HPLC

For smaller scales or when crystallization is ineffective, preparative chiral HPLC is a powerful tool.

  • Analytical Method Development:

    • Develop an analytical chiral HPLC method to resolve the diastereomers. Common chiral stationary phases include those based on cellulose or amylose derivatives.

    • Screen different mobile phases (normal phase, e.g., hexane/isopropanol, or reversed-phase, e.g., acetonitrile/water with an acidic modifier) to achieve baseline separation.[1][2][3][4]

  • Scale-Up to Preparative HPLC:

    • Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase.

    • Inject the crude mixture and collect the fractions corresponding to each diastereomer.

  • Product Isolation:

    • Combine the fractions for each pure diastereomer and remove the solvent under reduced pressure.

Diastereomer_Separation Start Crude Product (Mixture of Diastereomers) Decision Separation Method Start->Decision Crystallization Fractional Crystallization Decision->Crystallization Large Scale HPLC Preparative Chiral HPLC Decision->HPLC Small Scale / Difficult Separation Analysis1 Analyze Purity (HPLC/NMR) Crystallization->Analysis1 Analysis2 Analyze Purity (HPLC/NMR) HPLC->Analysis2 Pure1 Pure Diastereomer 1 Analysis1->Pure1 Pure2 Pure Diastereomer 2 Analysis1->Pure2 Analysis2->Pure1 Analysis2->Pure2

Caption: Decision workflow for diastereomer separation.

Issue 2: Removal of Non-Acidic Impurities

This category includes unreacted starting materials (alkenes, esters) and neutral byproducts.

Protocol 3: Acid-Base Extraction

This classic technique is highly effective for separating carboxylic acids from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer, while neutral impurities remain in the organic layer.

  • Repeat: Drain the aqueous layer and extract the organic layer again with fresh NaHCO₃ solution to ensure complete recovery of the acid.

  • Acidification: Combine the aqueous layers and cool in an ice bath. Slowly add a strong acid, such as 1M HCl, until the pH is acidic (pH ~2), causing the purified carboxylic acid to precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract the acidified aqueous layer with fresh organic solvent, then dry and evaporate the solvent.

Analytical Characterization

Confirming the purity of your final product is a critical step. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the overall structure and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

    • ¹³C NMR: Provides further structural confirmation.

    • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range.[5][6][7] It can provide clear evidence of diastereomers and other fluorine-containing impurities. The coupling constants between fluorine and protons on the cyclopropane ring can also provide valuable stereochemical information.[5][8]

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: Useful for assessing overall purity and quantifying non-chiral impurities.

    • Chiral HPLC: Essential for determining the diastereomeric and/or enantiomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any unknown impurities.

References

  • Brey, W. S., & Brey, M. L. (2007). Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers. Magnetic Resonance in Chemistry, 45(3), 253-263. [Link]

  • Camps, F., Coll, J., Fabrias, G., & Guerrero, A. (1985). 19F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry, 29(1-2), 261-271. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123. [Link]

  • Vaskelis, J., et al. (2018). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Omega, 3(10), 13486-13491. [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]

  • Mahmoud, E. M., Mori, S., Sumii, Y., & Shibata, N. (2023). Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor. Organic Letters, 25(16), 2810-2814. [Link]

  • Farkas, J., & Szeghy, A. (1995). Synthesis and Separation of Substituted Cyclopropane Carboxylic Acid Amide Isomers. ChemInform, 26(38). [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

  • Charette, A. B., & Beauchemin, A. (2017). Cyclopropanation of substituted alkenes.
  • Werth, J., & Uyeda, C. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 9(3), 658-662. [Link]

  • Charette, A. B. (2004). Simmons‐Smith Cyclopropanation Reaction. Wiley Online Library. [Link]

  • Singh, S., & Sharma, N. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 103-111. [Link]

  • Wang, W., et al. (2022). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Angewandte Chemie International Edition, 61(33), e202206495. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Imperial Chemical Industries Ltd. (1980). Process for separating optical isomers of substituted cyclopropane carboxylic acids.
  • Subramanian, G. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • University of Liverpool. (n.d.). Asymmetric Synthesis. [Link]

  • Harada, N., & Nakanishi, K. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1334. [Link]

  • Kumar, A., & Singh, R. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Scientific Research, 8(1). [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Twilton, J., Le, C., & MacMillan, D. W. (2017). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 139(38), 13369-13372. [Link]

  • Ilia, G., & Toth, G. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. [Link]

  • Tlili, A., & Billard, T. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 30(13), 2845. [Link]

  • Singh, A., & Kumar, K. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2118. [Link]

  • Faialaga, N. H., & Danheiser, R. L. (2022). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses, 99, 234-250. [Link]

  • Fried, J., & Sabo, E. F. (1954). Synthesis of 2′,2′-difluoro-6,7-dihydro-16-methylenecyclopropa[9][10]progesterone analogues. Journal of the Chemical Society, Perkin Transactions 1, 3373-3378. [Link]

  • Zhang, Z., et al. (2014). Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction. Chemical Communications, 50(86), 13084-13087. [Link]

Sources

Optimization

Technical Support Center: Resolving Diastereomers of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

Introduction: The 2-(2-Fluoro-1-methylcyclopropyl)acetic acid scaffold is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability conferred by the fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-(2-Fluoro-1-methylcyclopropyl)acetic acid scaffold is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability conferred by the fluorinated cyclopropane ring.[1] However, its synthesis often yields a mixture of diastereomers, and their separation is a critical step for isolating the desired bioactive isomer. This guide provides practical, field-tested advice for researchers facing the challenge of resolving these diastereomers, structured in a question-and-answer format to directly address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the diastereomers of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid?

There are three main strategies for separating the diastereomers of a chiral carboxylic acid like this:

  • Diastereomeric Salt Crystallization: This is the most common and often most scalable method. It involves reacting the racemic acid mixture with a single enantiomer of a chiral base (a resolving agent). This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. By carefully selecting the solvent system, one diastereomeric salt can be selectively crystallized.[2][3][]

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to separate the diastereomers. The separation occurs due to differential interactions between the diastereomers and the chiral environment of the column. It is highly effective for both analytical quantification of diastereomeric excess (d.e.) and for preparative separation on a small to medium scale.[5][6]

  • Enzymatic Kinetic Resolution: This method employs an enzyme, typically a lipase, that selectively catalyzes a reaction (e.g., esterification) on one diastereomer at a much faster rate than the other.[7] This results in a mixture of one unreacted acid diastereomer and one esterified diastereomer, which can then be separated using standard techniques like extraction or column chromatography.[8][9][10]

Q2: Which resolution method is most suitable for my needs?

The optimal method depends on your experimental goals, particularly the required scale and purity.

MethodTypical ScaleProsCons
Diastereomeric Salt Crystallization Milligram to Multi-kilogramCost-effective for large scale; High purity achievable with optimization; Well-established technique.[]Can be time-consuming to screen resolving agents and solvents; Maximum theoretical yield is 50% per diastereomer without a racemization/recycling step; Success is not guaranteed and depends on crystallization behavior.[2]
Chiral Chromatography (Preparative) Microgram to GramHigh purity often achieved (>99% d.e.); Rapid method development; Applicable to a wide range of compounds.Expensive columns and solvent consumption; Can be difficult to scale up significantly.
Enzymatic Kinetic Resolution Milligram to KilogramHigh selectivity (enantioselectivity or diastereoselectivity); Mild reaction conditions; Environmentally friendly (biocatalysis).[7][10]Maximum theoretical yield is 50% without a dynamic kinetic resolution (DKR) process; Requires screening of enzymes and conditions; Enzyme cost and stability can be a factor.[9][11]

Q3: Is it possible to avoid resolution altogether?

Yes, and this is often the most elegant and efficient strategy. Asymmetric synthesis aims to create predominantly one desired stereoisomer from the start. For fluorinated cyclopropanes, recent advances in biocatalysis using engineered myoglobin-based catalysts have enabled highly diastereo- and enantioselective cyclopropanation reactions, achieving >99:1 diastereomeric ratios (d.r.).[1][12] Similarly, specialized rhodium-catalyzed asymmetric cyclopropanations can also provide excellent selectivity.[13] Investing in a stereoselective synthesis can save significant time and resources compared to resolving a diastereomeric mixture.

Troubleshooting Guide

Problem 1: My diastereomeric salt crystallization yields an oil or no precipitate at all.

This is a common issue stemming from the solubility of both diastereomeric salts in the chosen solvent.

  • Causality: The formation of a crystalline solid requires a state of supersaturation for one diastereomer while the other remains in solution. If both salts are too soluble, nothing crystallizes. If both are poorly soluble, they may crash out together as an amorphous solid or an oil.

  • Solutions & Rationale:

    • Solvent Screening: This is the most critical variable. Systematically screen a range of solvents with varying polarities (e.g., ethyl acetate, acetonitrile, isopropanol, ethanol/water mixtures). The goal is to find a system where one salt is sparingly soluble and the other is freely soluble.

    • Concentration Adjustment: Slowly evaporate the solvent or prepare a more concentrated solution to induce crystallization. Conversely, if an oil crashes out, add a small amount of solvent and heat to redissolve, then cool slowly.

    • Cooling Rate: Slow, controlled cooling is paramount. A rapid temperature drop encourages co-precipitation or oiling out. Try cooling the solution from reflux to room temperature over several hours, followed by further cooling in a refrigerator (4 °C) or freezer (-20 °C).

    • Change the Resolving Agent: Not all chiral bases will form well-behaved crystalline salts with your acid. If solvent screening fails, switch to a different resolving agent. Common choices for carboxylic acids include cinchona alkaloids (cinchonine, cinchonidine)[14][15] or α-methylbenzylamine enantiomers.[16]

Problem 2: My chiral HPLC separation shows poor resolution (Rs < 1.5) between the diastereomer peaks.

Poor resolution means the peaks are not baseline-separated, compromising both analytical accuracy and preparative efficiency.

  • Causality: Resolution in chromatography depends on the selectivity (α), efficiency (N), and retention (k) of the column. Poor resolution indicates that the differential interaction between the diastereomers and the chiral stationary phase (CSP) is insufficient under the current conditions.

  • Solutions & Rationale:

    • Change the Mobile Phase: For reversed-phase or normal-phase chiral HPLC, even small changes in the mobile phase composition can have a large impact. Systematically vary the ratio of your solvents (e.g., hexane/isopropanol or water/acetonitrile). The addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) can dramatically alter peak shape and selectivity by controlling the ionization state of the analyte.

    • Try a Different Chiral Stationary Phase (CSP): There are many types of CSPs based on different chiral selectors (e.g., polysaccharide derivatives, Pirkle-type, cyclodextrins). Your diastereomers may interact more favorably with a different type of CSP. Fluorinated phases can also offer unique selectivity for fluorinated analytes.[17]

    • Derivatization: If separating the free acid is problematic, consider converting it to an ester (e.g., methyl ester) or an amide. The change in the molecule's structure and hydrogen-bonding capability can significantly improve separation on a given CSP.[18]

    • Optimize Flow Rate and Temperature: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer run times. Adjusting the column temperature can also affect selectivity and should be explored.

Problem 3: My enzymatic resolution is very slow or shows poor selectivity.

This indicates a mismatch between the enzyme and the substrate or suboptimal reaction conditions.

  • Causality: Enzyme activity and selectivity are highly dependent on the three-dimensional fit between the substrate and the enzyme's active site. The reaction environment (solvent, temperature, pH) critically influences the enzyme's conformation and catalytic efficiency.

  • Solutions & Rationale:

    • Enzyme Screening: The "no-free-lunch" theorem applies here; you must screen a panel of different enzymes. Lipases are a good starting point. Common commercially available lipases include those from Candida antarctica (CALA and CALB, e.g., Novozym 435), Pseudomonas cepacia, and Candida rugosa.[9]

    • Solvent Choice: Enzymes function best in non-polar, aprotic organic solvents like MTBE, toluene, or hexane, which do not strip the essential water layer from the enzyme's surface. Avoid polar protic solvents like methanol or water unless the enzyme is specifically designed for them.

    • Acyl Donor Screening (for esterification): The choice of acyl donor is important. Vinyl acetate is often used as it produces an unstable enol that tautomerizes to acetaldehyde, driving the reaction forward irreversibly.[8]

    • Temperature Optimization: Most lipases are robust between 30-60 °C. Run a temperature screen to find the optimal balance between reaction rate and enzyme stability.

Visualized Workflow & Protocols

Workflow for Diastereomer Resolution

The following diagram outlines the decision-making process for resolving the diastereomers of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid.

ResolutionWorkflow Resolution Strategy for 2-(2-Fluoro-1-methylcyclopropyl)acetic acid cluster_start cluster_analysis Analytical Check cluster_strategy Resolution Strategy Selection cluster_methods Execution cluster_end Final Product Start Diastereomeric Mixture of Acid DevelopHPLC Develop Chiral HPLC/SFC Method Start->DevelopHPLC First Step CheckDE Confirm d.e. is ~50:50 DevelopHPLC->CheckDE ChooseMethod Select Method Based on Scale CheckDE->ChooseMethod Verified LargeScale Large Scale (>1 g) ChooseMethod->LargeScale > 1 g SmallScale Small Scale (<1 g) ChooseMethod->SmallScale < 1 g Crystallization Diastereomeric Salt Crystallization LargeScale->Crystallization Enzymatic Enzymatic Kinetic Resolution LargeScale->Enzymatic SmallScale->Crystallization PrepLC Preparative Chiral HPLC/SFC SmallScale->PrepLC AnalyzePurity Analyze Purity by Chiral HPLC Crystallization->AnalyzePurity PrepLC->AnalyzePurity Enzymatic->AnalyzePurity Isomer1 Isolated Diastereomer 1 Isomer2 Isolated Diastereomer 2 AnalyzePurity->Isomer1 >98% d.e. AnalyzePurity->Isomer2 >98% d.e.

Caption: Decision workflow for resolving diastereomers.

Protocol 1: Resolution via Diastereomeric Salt Crystallization

This protocol provides a starting point for resolution using (R)-(+)-α-methylbenzylamine. Screening and optimization will be necessary.

Materials:

  • Diastereomeric mixture of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

  • (R)-(+)-α-methylbenzylamine (or other chiral amine)

  • Ethyl acetate (or other screening solvents)

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Diethyl Ether

Procedure:

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of the diastereomeric acid mixture in a suitable volume of ethyl acetate (e.g., 10 mL per gram of acid).

    • Slowly add 0.5 equivalents of (R)-(+)-α-methylbenzylamine while stirring. A slight exotherm may be observed.

    • Stir the mixture at room temperature for 1 hour to ensure complete salt formation. A precipitate may form during this time.[16]

  • Fractional Crystallization:

    • Gently heat the mixture to reflux to obtain a clear solution. If solids persist, add more ethyl acetate dropwise until they dissolve.

    • Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the flask with a glass rod may be helpful.

    • Once crystals appear, allow the mixture to stand at room temperature for several hours, then transfer to a 4 °C refrigerator overnight to maximize yield.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.

    • Dry the crystals (this is Diastereomeric Salt 1). Concentrate the filtrate (mother liquor) to recover the other diastereomeric salt (Diastereomeric Salt 2).

    • To analyze the diastereomeric purity, take a small sample of the crystals, dissolve it in 1 M HCl, and extract the free acid with DCM. After drying and concentrating the organic layer, analyze the resulting acid by your established chiral HPLC method.

  • Liberation of Free Acid:

    • Once you have confirmed that the crystals are of high diastereomeric purity, suspend them in a biphasic mixture of DCM and 1 M HCl.

    • Stir vigorously until all solids have dissolved. The chiral amine will move into the aqueous layer as its hydrochloride salt, and the resolved acid will remain in the organic layer.

    • Separate the layers, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the resolved, enantiopure acid.

References

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 2021.
  • Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. The Journal of Organic Chemistry, 2022.
  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed, 2004.
  • Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol.
  • Chiral resolution. Wikipedia.
  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks, 2022.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester, 2021.
  • Dispersive Fluorine/Bromine Interactions as Key Selectivity Determinant: Asymmetric Cyclopropanations with 3,3,3-Trifluoro-2-diazopropionate Catalyzed by a Heterochiral-at-The-Metal Centers Dirhodium Paddlewheel Complex. PubMed Central, 2022.
  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. PubMed Central, 2022.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. PubMed Central, 2022.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
  • Chiral Resolution and Separ
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)
  • Application Notes and Protocols for the Chiral Resolution of 2-Fluoro-2-(o-tolyl)acetic acid. Benchchem.
  • Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols.
  • Gas-chromatographic separation of stereoisomers of dipeptides.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • 9-{[3-Fluoro-2-(hydroxymethyl)cyclopropylidene]methyl}adenines and guanines. Synthesis and Antiviral Activity of All Stereoisomers1. PubMed Central.
  • Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Semantic Scholar, 2007.
  • The concise synthesis and resolution of planar chiral [2.
  • ENANTIOMERIC RESOLUTION OF α,α-DIALKYL- α-AMINO ACIDS: SURVEY ON CHROMATOGRAPHIC METHODS AND RELEVANCE FOR ASTROBIOLOGY. 40th International Conference on Astrobiology, 2008.

Sources

Troubleshooting

Troubleshooting cyclopropanation reactions for fluorinated acids

Technical Support Center: Cyclopropanation of Fluorinated Substrates Subject: Troubleshooting & Protocol Optimization for Fluorinated Acid Derivatives Ticket ID: CYCLO-F-001 Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopropanation of Fluorinated Substrates

Subject: Troubleshooting & Protocol Optimization for Fluorinated Acid Derivatives Ticket ID: CYCLO-F-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Fluorine Challenge

Cyclopropanation of fluorinated alkenes (specifically


-fluoroacrylates and related acids) presents a unique "electronic mismatch." Standard cyclopropanation reagents (Simmons-Smith zinc carbenoids) are electrophilic .[1] Fluorinated alkenes, bearing both electron-withdrawing fluorine and carbonyl groups, are electron-deficient .

This guide addresses the three critical failure modes caused by this mismatch:

  • Reactivity Stalling: The alkene is too electron-poor to react with electrophilic carbenoids.

  • Reagent Quenching: Free carboxylic acids destroy diazoalkanes and organozinc reagents immediately.

  • Defluorination:

    
    -fluoride elimination competes with ring closure.
    

Pre-Reaction Diagnostic (The "Is it Plugged In?" Check)

Before altering catalysts, verify the fundamental compatibility of your system using this decision matrix.

Workflow Visualization: Method Selection

CycloMethod Start Start: Substrate Analysis CheckAcid Is the substrate a Free Acid (R-CF=CH-COOH)? Start->CheckAcid Stop CRITICAL STOP: Protect Acid immediately. (Convert to Ester or Alcohol) CheckAcid->Stop Yes CheckEWG Is the substrate an Electron-Deficient Ester? CheckAcid->CheckEWG No (It is protected) CheckAlc Is the substrate an Allylic Alcohol? CheckEWG->CheckAlc No Method1 Method A: Pd-Catalyzed Diazomethane (Nucleophilic Mechanism) CheckEWG->Method1 Yes (Acrylate/Ester) Method2 Method B: Simmons-Smith (Directed Electrophilic Mechanism) CheckAlc->Method2 Yes

Figure 1: Decision matrix for selecting the correct cyclopropanation protocol based on substrate oxidation state.

Troubleshooting Module 1: Reactivity Issues (No Conversion)

Symptom: Starting material remains unchanged after 24h.

Root Cause 1: The "Free Acid" Trap

  • Mechanism: Diazo compounds (

    
    ) are basic. Zinc carbenoids (
    
    
    
    ) are acid-sensitive. A free carboxylic acid proton (
    
    
    ) will protonate the methylene source, destroying it instantly before cyclopropanation occurs.
  • Fix: You must convert the acid to a methyl ester (using

    
     or 
    
    
    
    ) or reduce it to an allylic alcohol. There is no reliable direct method for the free acid.

Root Cause 2: Electronic Mismatch (The Ester Pathway)

  • Context: If you are using a fluorinated ester and attempting a standard Simmons-Smith (

    
    , 
    
    
    
    ), the reaction will likely fail.
  • Why: The ester and fluorine withdraw electron density, making the alkene nucleophilically dead. The electrophilic zinc carbenoid has nothing to attack.

  • Fix: Switch to Palladium-Catalyzed Cyclopropanation . This method utilizes diazomethane (or TMS-diazomethane) to form a Pd-carbene. The mechanism relies on the coordination of Pd to the alkene, which is less sensitive to the alkene's nucleophilicity than the direct attack of a zinc carbenoid [1].

Protocol: Pd-Catalyzed Cyclopropanation of Fluorinated Esters

  • Reagents:

    
     (1-5 mol%), 
    
    
    
    (generated ex-situ or in-situ from Diazald), Ether/DCM.
  • Key Step: Add the diazo solution slowly to the catalyst/substrate mixture to prevent carbene dimerization.

  • Safety Note: Diazomethane is explosive.[2] Use predominantly polished glassware and blast shields.

Troubleshooting Module 2: Stereoselectivity & Yield (Allylic Alcohol Pathway)

Symptom: Reaction works but yields are low (<40%) or diastereoselectivity is poor.

Root Cause: Lack of Coordination

  • Context: If you reduced your acid to a fluorinated allylic alcohol , you are now using the Simmons-Smith reaction (

    
    , 
    
    
    
    ).
  • Why: Fluorine's electronegativity reduces the Lewis basicity of the hydroxyl group, weakening the "directing effect" where Zinc coordinates to the oxygen to deliver the methylene.

  • Fix: Use the Charette Modification with a chiral dioxaborolane ligand or simply increase the Lewis acidity.

Optimization Table: Simmons-Smith for Fluoro-Allylic Alcohols

VariableStandard ConditionOptimized Condition (Fluorinated)Reason
Zinc Source

couple

(Diethylzinc)
Homogeneous reagent allows better coordination control [2].
Stoichiometry 2.0 equiv5.0 - 10.0 equivFluorine slows the reaction; excess reagent drives conversion.
Additive NoneDioxaborolane Ligand or

Enhances coordination to the deactivated hydroxyl group.
Temperature


Lower initial temp prevents reagent decomposition before coordination.

Troubleshooting Module 3: Side Reactions (Defluorination)

Symptom: Product mass is M-20 (Loss of HF) or ring-opened dienes.

Root Cause:


-Fluoride Elimination [3]
  • Mechanism: If a cationic intermediate forms (common in acid-catalyzed pathways or unstable Pd-complexes), the lone pair on the metal or a base can assist in kicking out the fluoride ion, leading to a diene.

  • Fix:

    • Avoid Cationic Pathways: Do not use strong Lewis acids (like

      
      ) with diazo compounds on these substrates.
      
    • Switch Solvent: Use non-polar solvents (DCM, Toluene) rather than THF. Coordinating solvents can displace the metal from the directing group, leaving a "naked" cation that eliminates Fluorine.

Mechanism Visualization: The Danger Zone

Defluorination Substrate Fluorinated Cyclopropyl Metal Species PathSafe Reductive Elimination (Desired Product) Substrate->PathSafe Fast Kinetics PathDanger Beta-Fluoride Elimination (Side Product) Substrate->PathDanger Stabilized Cation or Excess Heat

Figure 2: Kinetic competition between product formation and defluorination.

Frequently Asked Questions (FAQ)

Q: Can I use the Corey-Chaykovsky reaction (DMSO/NaH) for fluorinated esters? A: Yes, but with caution. While sulfur ylides are nucleophilic (matching the electron-poor fluorinated ester), the strong basicity of the ylide can cause deprotonation at the


-position or attack the ester group itself. The Pd-catalyzed/diazomethane route is generally cleaner for 

-fluoroacrylates.

Q: My reaction is stuck at 50% conversion. Should I add more catalyst? A: For Simmons-Smith: Yes, add more


 and 

. The active species degrades over time. A: For Pd/Diazomethane: No. Filter the reaction through celite to remove "palladium black" (dead catalyst) and restart with fresh catalyst. Aggregated Pd is inactive.

Q: Is it safe to scale this up? A: Simmons-Smith (


) is pyrophoric but scalable with proper cooling. Diazomethane is not  safe for batch scale-up >1g without specialized glassware (Diazoald kits). For large scale, consider in situ generation in a flow reactor [3].[1][4]

References

  • Charette, A. B., et al. (2010).[5] "Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation." Journal of Organic Chemistry. Link

  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[2][6][7] Link

  • Rullière, P., Cyr, P., & Charette, A. B. (2016).[4] "Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow." Organic Letters. Link

  • Goudreau, S. R., & Charette, A. B. (2014).[5][8] "Improved Zinc-Catalyzed Simmons-Smith Reaction."[8][9] Organic Letters. Link

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

Welcome to the technical support center for the crystallization of 2-(2-fluoro-1-methylcyclopropyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-(2-fluoro-1-methylcyclopropyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. The unique structural features of this molecule, namely the strained cyclopropyl ring and the electronegative fluorine atom, can present specific challenges during crystallization. This resource aims to address these challenges with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to get you started:

Q1: My compound has precipitated as an oil or an amorphous solid. What are the first steps to induce crystallization?

A1: "Oiling out" or forming an amorphous solid is a common issue often related to high supersaturation, solvent choice, and cooling rate.[1] Initial steps to address this include:

  • Solvent Screening: The choice of solvent is crucial. An ideal solvent will dissolve the compound at a higher temperature but have low solubility at a lower temperature. A systematic screening of solvents is highly recommended.[1]

  • Controlled Cooling: Rapid cooling can lead to precipitation instead of crystallization.[1] Try a slower, more controlled cooling gradient. Isothermal crystallization, by slowly evaporating the solvent at a constant temperature, can also be effective.[1]

  • Scratching: Gently scratching the inside of the flask at the air-solvent interface with a glass rod can create nucleation sites for crystal growth.[1]

  • Seeding: If you have a small number of crystals from a previous attempt, adding a single "seed" crystal to a saturated solution can initiate crystallization.[1]

Q2: What are some good starting solvents for the crystallization of this fluorinated cyclopropyl carboxylic acid?

A2: Given the presence of a carboxylic acid group, polar solvents are a good starting point. However, the cyclopropyl and methyl groups add some non-polar character. A good strategy is to test a range of solvents with varying polarities. Consider solvents like ethanol, isopropanol, ethyl acetate, acetone, and mixtures of these with anti-solvents like heptane or hexane.[2] Acetic acid in aqueous solutions has also been used for crystallizing similar compounds.[3]

Q3: How does the fluorine atom affect the crystallization process?

A3: The fluorine atom can significantly influence crystal packing through various intermolecular interactions, such as C-H···F-C, C-F···F-C, and C-F···π interactions.[4] These interactions can lead to denser crystal packing.[5] However, the high electronegativity of fluorine can also alter the molecule's electrostatic potential, sometimes leading to unexpected packing motifs.[6] This makes predicting the optimal crystallization conditions more challenging and underscores the importance of empirical screening.

Q4: I'm only getting very small, needle-like crystals. How can I grow larger, more well-defined crystals?

A4: The formation of small or needle-like crystals often indicates rapid nucleation and crystal growth. To obtain larger crystals, you need to slow down the crystallization process.[7] This can be achieved by:

  • Slowing the cooling rate: Insulate the crystallization vessel to allow for gradual cooling.

  • Using a solvent/anti-solvent system: Dissolve your compound in a good solvent and then slowly introduce an anti-solvent in which the compound is insoluble. This can be done through vapor diffusion or by carefully layering the anti-solvent on top of the solution.[2]

  • Reducing the level of supersaturation: Use slightly more solvent than the minimum required to dissolve the compound at high temperature.[7]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the crystallization of 2-(2-fluoro-1-methylcyclopropyl)acetic acid.

Issue 1: The Compound Fails to Crystallize and Remains in Solution

This is a common problem that indicates the solution is not sufficiently supersaturated.

Causality: The solubility of the compound in the chosen solvent is too high, even at lower temperatures. Alternatively, there may be a kinetic barrier to nucleation.

Troubleshooting Protocol: Inducing Crystallization from a Stubborn Solution
  • Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the solute. This can be done by leaving the container partially open in a fume hood or by using a gentle stream of inert gas.

  • Introduce an Anti-solvent: Carefully add a solvent in which your compound is insoluble but is miscible with the current solvent. Add the anti-solvent dropwise until the solution becomes slightly turbid, then add a drop or two of the good solvent to redissolve the precipitate. Allow the solution to stand undisturbed.

  • Utilize Vapor Diffusion: This is an excellent method for small quantities of material.[2][8]

    • Dissolve your compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent."

    • The anti-solvent vapor will slowly diffuse into the solution containing your compound, gradually decreasing its solubility and inducing crystallization.

    Diagram: Vapor Diffusion Crystallization Setup

    G cluster_0 Sealed Outer Vial Outer_Vial Anti-solvent (volatile) Vapor_Diffusion Anti-solvent Vapor Diffusion Outer_Vial->Vapor_Diffusion Inner_Vial Solution of Compound in 'Good' Solvent (less volatile) Crystals Crystal Formation Inner_Vial->Crystals Vapor_Diffusion->Inner_Vial Gradual decrease in solubility

    Caption: A schematic of the vapor diffusion method for crystallization.

  • Consider Temperature Cycling: Sometimes, cycling the temperature (e.g., from room temperature to 4°C and back) can help overcome the kinetic barrier to nucleation.

Issue 2: Formation of an Oil or Amorphous Precipitate

This indicates that the solution has become supersaturated too quickly, leading to uncontrolled precipitation rather than ordered crystal growth.

Causality: The solvent is a poor choice for crystallization, or the cooling rate is too fast. Impurities can also sometimes inhibit crystallization and promote oiling out.

Troubleshooting Protocol: From Oil to Crystals
  • Re-dissolve and Dilute: Gently warm the mixture to redissolve the oil. Add a small amount of additional solvent to slightly decrease the concentration.[7]

  • Slow Cooling is Key: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or a beaker of warm water can help.

  • Solvent System Re-evaluation: If oiling out persists, a different solvent system is likely needed. A good approach is to find a solvent in which the oil is soluble and then add an anti-solvent.

  • "Shock" Seeding: If you can isolate a small amount of the oil, try to induce it to solidify by scratching it with a spatula or placing it in a freezer. If a small amount of solid forms, this can be used to seed the main solution.

Issue 3: Polymorphism - Obtaining Different Crystal Forms

2-(2-Fluoro-1-methylcyclopropyl)acetic acid may exhibit polymorphism, meaning it can crystallize into different crystal structures with different physical properties.

Causality: The final crystal form can be influenced by factors such as the solvent used, the rate of cooling, and the temperature of crystallization. Even the presence of certain impurities can favor the formation of a specific polymorph.

Troubleshooting Protocol: Controlling Polymorphic Outcome
  • Systematic Solvent Screening: Perform a comprehensive solvent screen to identify which solvents or solvent mixtures yield the desired polymorph. Document the conditions (solvent, temperature, cooling rate) for each crystal form obtained.

  • Seeding with the Desired Polymorph: Once the desired polymorph has been isolated and characterized, use it to seed subsequent crystallizations. This is the most effective way to ensure the consistent formation of that specific crystal form.

  • Controlled Crystallization Conditions: Maintain strict control over crystallization parameters such as temperature, cooling profile, and agitation.

  • Slurry Conversion: Stirring a mixture of polymorphs in a solvent where they have some solubility will, over time, lead to the conversion of the less stable forms to the most stable polymorph at that temperature.

Table 1: Example Solvent Screening Data for Crystallization

Solvent SystemTemperature (°C)ObservationCrystal Habit
Isopropanol25 → 4Clear Solution-
Ethyl Acetate25 → 4Small NeedlesAcicular
Toluene50 → 25Large PrismsPrismatic
Acetone/Heptane (Vapor Diffusion)25Block-like CrystalsEquant
Acetic Acid/Water (Slow Evaporation)25PlatesPlate-like

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which 2-(2-fluoro-1-methylcyclopropyl)acetic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the selected solvent.[1]

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot solvent until it does.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.[1]

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.[1]

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the crystals in a desiccator or a vacuum oven.[1]

Diagram: General Recrystallization Workflow

G Start Impure Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool Clear Solution Crystallize Crystallization Occurs Cool->Crystallize Filter_Wash Vacuum Filtration & Cold Solvent Wash Crystallize->Filter_Wash Dry Dry Crystals Filter_Wash->Dry End Pure Crystals Dry->End

Caption: A step-by-step workflow for a typical recrystallization experiment.

Protocol 2: Solvent-Anti-Solvent Crystallization by Layering
  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone or ethyl acetate).

  • Layering: Carefully and slowly add a layer of a "bad" or "anti-solvent" (e.g., hexane or heptane) on top of the solution. The two solvents should be miscible.[2] A syringe or pipette can be used to gently add the anti-solvent down the side of the vial to minimize mixing.

  • Incubation: Seal the container and leave it undisturbed. Crystals will slowly form at the interface between the two solvents as they diffuse into one another.

References

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1625–1632. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Gorbunov, D. A., et al. (2018). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Journal of Materials Chemistry C, 6(40), 10833-10840. [Link]

  • Mapp, L. K., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1769-1793. [Link]

  • Iyer, K. V., et al. (2001). effect of fluorine substitution in crystal packing and topological photodimerization of styryl c. Journal of the Chemical Society, Perkin Transactions 2, (11), 2090-2094. [Link]

  • Unknown. (n.d.). crystallization of small molecules.
  • Vangala, V. R., et al. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design. [Link]

  • Choudhury, A. R., et al. (2006). Fluoro Substitution Effects in the Crystal Packing of Fluorobenzenes. Crystal Growth & Design, 6(11), 2489-2494. [Link]

  • Vangala, V. R., et al. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design. [Link]

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Hampton Research. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (2025). Polymorphism - In the Pharmaceutical Industry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

Introduction The introduction of fluorine into organic molecules is a cornerstone of modern drug development, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and imp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern drug development, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The cyclopropyl ring, a strained three-membered carbocycle, is another privileged motif in medicinal chemistry, providing conformational rigidity and a unique three-dimensional exit vector from a core scaffold. The combination of these two features in molecules like 2-(2-Fluoro-1-methylcyclopropyl)acetic acid presents a fascinating subject for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the structure and stereochemistry of such complex small molecules. However, the presence of fluorine introduces specific complexities and nuances into both proton (¹H) and carbon-13 (¹³C) NMR spectra. The large gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus lead to significant through-bond spin-spin couplings with neighboring ¹H and ¹³C nuclei, which can both complicate and enrich the spectral data.

This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra for the cis and trans diastereomers of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid. By leveraging data from analogous fluorinated cyclopropanes and a direct comparison with the non-fluorinated parent compound, 2-(1-methylcyclopropyl)acetic acid[1][2], we will dissect the key spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret NMR data for these increasingly important chemical scaffolds.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structural analysis. The following protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra for a compound such as 2-(2-Fluoro-1-methylcyclopropyl)acetic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3][4]
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup & Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and match the probe for the ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. Data Acquisition Parameters:

  • ¹H NMR:
  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: ~16 ppm, centered around 6 ppm.
  • Acquisition Time: ~2-3 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 16-64, depending on sample concentration.
  • ¹³C{¹H} NMR (Proton-Decoupled):
  • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
  • Spectral Width: ~220 ppm, centered around 100 ppm.
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay: 2 seconds.
  • Number of Scans: 1024-4096, due to the lower sensitivity of the ¹³C nucleus.
  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):
  • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[5]

4. Data Processing:

  • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) to improve the signal-to-noise ratio.
  • Perform a Fourier Transform.
  • Phase and baseline correct the resulting spectra.
  • Integrate the ¹H signals and reference the chemical shifts to the internal standard (TMS).

Workflow for NMR Analysis

G cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Interpretation cluster_comparison Comparative Analysis cluster_conclusion Final Structure Elucidation A Dissolve Compound in Deuterated Solvent B Acquire 1D Spectra (¹H, ¹³C, DEPT-135) A->B C Acquire 2D Spectra (COSY, HSQC, HMBC) B->C D Assign ¹H Signals (δ, Integration, Multiplicity) C->D E Assign ¹³C Signals (δ, DEPT) C->E F Analyze J-Couplings (H-H, H-F, C-F) D->F E->F G Correlate Signals using 2D NMR F->G H Compare with Non-Fluorinated Analog Data G->H I Identify Fluorine-Induced Shifts & Couplings H->I J Determine Relative Stereochemistry (cis/trans) I->J

Caption: A standard workflow for the acquisition and interpretation of NMR data for structural elucidation.

Comparative Spectral Analysis

The key to understanding the NMR spectra of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid lies in comparing it to its non-fluorinated counterpart. This allows us to isolate the electronic and steric effects of the fluorine atom.

Baseline: 2-(1-Methylcyclopropyl)acetic acid

This non-fluorinated analog provides a simplified spectral framework. The cyclopropane ring protons typically appear in the upfield region (δ 0.5-1.5 ppm) due to the ring-current effect.[6] The molecule has a plane of symmetry, simplifying the spectrum.

Analysis of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

The introduction of fluorine breaks the molecule's symmetry and introduces complex H-F and C-F couplings. The analysis must consider both possible diastereomers, cis and trans. The stereochemical relationship between the fluorine and the other substituents dramatically influences the coupling constants and chemical shifts.[7][8]

The proton spectrum will be the most complex, with all three cyclopropyl protons being diastereotopic and exhibiting intricate splitting patterns.

  • Cyclopropyl Protons (H-2, H-3):

    • H-2 (Proton geminal to F): This proton will experience the most significant effects. It is expected to be shifted substantially downfield (δ ~4.0-5.0 ppm) due to the deshielding effect of the electronegative fluorine. Its multiplicity will be a doublet of doublets of doublets (ddd) due to couplings to H-3cis, H-3trans, and the geminal fluorine. The geminal ²J(H,F) coupling is expected to be very large, in the range of 55-65 Hz.

    • H-3 Protons (Methylene group): These two protons will be diastereotopic and appear in the range of δ 1.0-2.0 ppm. Each will be a complex multiplet. Their splitting will be governed by geminal ²J(H,H) coupling (~ -4 to -9 Hz), vicinal ³J(H,H) couplings to H-2, and vicinal ³J(H,F) couplings. The magnitude of ³J(H,F) is highly dependent on the dihedral angle, with trans couplings (0-30 Hz) typically being larger than cis couplings (0-20 Hz).

  • Methyl Protons (-CH₃): This group will appear as a singlet or a very narrow doublet due to small long-range coupling to the fluorine (⁴J(H,F) ~ 0-3 Hz). Its chemical shift will be around δ 1.2-1.5 ppm.

  • Methylene Protons (-CH₂COOH): These protons are diastereotopic and will likely appear as two separate signals or as an AB quartet, further split by coupling to the adjacent cyclopropyl proton (H-2). They are expected in the δ 2.4-2.8 ppm region.

  • Carboxylic Acid Proton (-COOH): This will be a broad singlet far downfield (δ 10-12 ppm), which is often exchangeable with D₂O.

Table 1: Predicted ¹H NMR Data Comparison

Proton Assignment2-(1-Methylcyclopropyl)acetic acid (Predicted δ, ppm)2-(2-Fluoro-1-methylcyclopropyl)acetic acid (Predicted δ, ppm)Key Differentiating Features
H-2 (CH-F or CH-CH₂)~1.0-1.5 (as part of multiplet)~4.0-5.0Large downfield shift; large ²J(H,F) coupling (~60 Hz).
H-3 (-CH₂- on ring)~0.5-1.0 (multiplet)~1.0-2.0Diastereotopic protons, complex multiplets with ³J(H,F) couplings.
-CH₃~1.1~1.2-1.5Minor downfield shift; potential long-range ⁴J(H,F) coupling.
-CH₂COOH~2.3~2.4-2.8Diastereotopic protons, appearing as an AB quartet or two multiplets.
-COOH~11.0~11.0Broad singlet, highly dependent on solvent and concentration.

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon atoms and reveals the powerful influence of C-F coupling.

  • C-2 (Carbon bonded to F): This carbon will be dramatically shifted downfield into the δ 80-95 ppm range. It will appear as a large doublet due to the one-bond C-F coupling (¹J(C,F)), which is typically very large (220-250 Hz).[9][10] This feature is the most unambiguous indicator of a C-F bond.

  • C-1 & C-3 (Other ring carbons): These carbons, adjacent to the C-F center, will show smaller two-bond C-F couplings (²J(C,F) ~ 5-20 Hz), appearing as doublets. They are expected in the δ 15-30 ppm range.

  • Methyl Carbon (-CH₃): This carbon will also exhibit a ²J(C,F) or ³J(C,F) coupling, appearing as a doublet with a coupling constant of ~5-15 Hz.

  • Methylene Carbon (-CH₂COOH): Expected around δ 35-40 ppm, likely showing a small ³J(C,F) coupling.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon will appear downfield (δ ~175-180 ppm) and may show a small ³J(C,F) or ⁴J(C,F) coupling.

Visualizing Key NMR Interactions

The structural relationships and through-bond couplings are critical for assignment.

Caption: Key through-bond J-couplings in 2-(2-Fluoro-1-methylcyclopropyl)acetic acid.

G Figure 3: Impact of Fluorine on ¹³C Chemical Shifts of Cyclopropane Carbons NoF_C1 C1 (Quaternary) ~20 ppm F_C1 C1 (Quaternary) ~25 ppm (doublet, ²JCF) NoF_C1->F_C1 Δδ ≈ +5 ppm NoF_C2C3 C2 / C3 (CH₂) ~15 ppm F_C2 C2 (CH-F) ~85 ppm (doublet, ¹JCF) NoF_C2C3->F_C2 Δδ ≈ +70 ppm (Direct α-effect) F_C3 C3 (CH₂) ~20 ppm (doublet, ²JCF) NoF_C2C3->F_C3 Δδ ≈ +5 ppm

Caption: Comparative effect of fluorine substitution on the ¹³C NMR chemical shifts of the cyclopropyl ring carbons.

Conclusion

The structural elucidation of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid via NMR spectroscopy is a challenging yet highly informative process. The key to a successful analysis is the recognition and interpretation of fluorine-induced spectral changes. The most telling signals are the significantly downfield-shifted CH-F proton and its corresponding carbon in the ¹H and ¹³C spectra, respectively. Both signals are distinguished by their large, characteristic J-couplings to fluorine (²J(H,F) and ¹J(C,F)).

By comparing the spectra to the non-fluorinated analog, the effects of the fluorine substituent can be clearly isolated. Furthermore, a detailed analysis of the various ³J(H,F) and ²J(C,F) coupling constants, potentially aided by computational modeling, can allow for the unambiguous assignment of the relative stereochemistry of the diastereomers. This guide provides the foundational framework and predictive data necessary for researchers to confidently interpret the NMR spectra of this important class of fluorinated compounds.

References

  • Brey, W. S., & Brey, M. L. (2007). Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers. Magnetic Resonance in Chemistry, 45(3), 253-261. [Link]

  • Camps, F., Coll, J., Fabrias, G., & Guerrero, A. (1985). ¹⁹F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry, 29(3), 261-271. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. General Experimental. [Link]

  • Re-analysis and Complete Assignment of the 1H, 13C, and 15N NMR Data of Fluorinated Telomer Alcohols, Acids, and Unsaturated Acids. (n.d.). OSTI.GOV. [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223. [Link]

  • Vasilev, E., & Ilina, I. (2019). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Omega, 4(26), 21829-21835. [Link]

  • SpectraBase. (n.d.). 1-CHLORO-1-FLUORO-2-METHYL-CYCLOPROPANE;COMPUND-#D2. [Link]

  • Prakash, G. K. S., & Mathew, T. (2001). A Comparative Study of the 2,3-Dimethyl-3-fluoro-2-butyl Cation and Its Chloro Analog by the ab initio/GIAO-CCSD(T) Method. The Journal of Organic Chemistry, 66(2), 444-448. [Link]

  • LibreTexts Chemistry. (2023). 13.13 Uses of ¹³C NMR Spectroscopy. [Link]

  • University of Puget Sound. (n.d.). ¹H NMR Chemical Shifts. [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. California Institute of Technology. [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]

  • Facey, G. (2007, October 9). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]

  • Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15579944, 2-(1-Methylcyclopropyl)acetic acid. [Link]

  • PubChemLite. (n.d.). 2-(1-methylcyclopropyl)acetic acid (C6H10O2). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15579944, 2-(1-Methylcyclopropyl)acetic acid. [Link]

  • Gate Chemistry. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes [Video]. YouTube. [Link]

  • Gate Chemistry. (2020). Coupling Constant in Cyclopropanes and Alkenes. YouTube. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹³C NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15579944, 2-(1-methylcyclopropyl)acetic acid. [Link]

  • Houde, D., & Narhi, L. O. (2014). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 103(8), 2269-2275. [Link]

  • PubChemLite. (n.d.). 2-(1-methylcyclopropyl)acetic acid (C6H10O2). [Link]

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Comparative

A Comparative Guide to HPLC Method Development for 2-(2-Fluoro-1-methylcyclopropyl)acetic acid

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid. We will navigate the specific challeng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid. We will navigate the specific challenges posed by this molecule—its polar acidic nature and inherent chirality—to develop robust and reliable analytical methods suitable for research, development, and quality control environments. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each experimental choice to empower researchers with a solid framework for their method development endeavors.

The Analytical Challenge: Deconstructing the Analyte

2-(2-Fluoro-1-methylcyclopropyl)acetic acid is a small molecule characterized by three key structural features that dictate our analytical approach:

  • A Carboxylic Acid Group: This functional group makes the molecule acidic. Its ionization state is highly dependent on pH, which is the most critical parameter to control for achieving reproducible retention in reversed-phase chromatography.[1][2][3]

  • Polarity: The presence of the carboxylic acid and a fluorine atom, combined with a small carbon skeleton, renders the molecule relatively polar. This can lead to poor retention on traditional non-polar stationary phases like C18.[4][5][6]

  • Chirality: The cyclopropyl ring contains two stereocenters, meaning the molecule can exist as multiple stereoisomers. If the separation of these enantiomers and diastereomers is required, a specialized chiral stationary phase is necessary.[7][8]

Our method development will therefore be bifurcated into two primary objectives: first, establishing a robust achiral method for quantifying the compound as a single peak, and second, developing a stereoselective method to resolve its isomers.

Part 1: Achiral Analysis via Reversed-Phase HPLC

The primary goal here is to achieve good retention, symmetrical peak shape, and efficient separation from any impurities. The key to success with acidic analytes in reversed-phase HPLC is the suppression of ionization.[1][9]

The Foundational Principle: pH and Ion Suppression

The retention of an ionizable compound in reversed-phase HPLC is profoundly influenced by the mobile phase pH.[10] For an acidic analyte like our target compound, operating at a pH near its acid dissociation constant (pKa) will result in a mixture of its ionized (anionic) and non-ionized (neutral) forms. This leads to poor peak shapes, such as splitting or severe tailing, and unstable retention times.[2][3]

To overcome this, we employ the principle of ion suppression . By adjusting the mobile phase pH to be at least 2 units below the analyte's pKa, we shift the equilibrium almost entirely to the neutral, protonated form.[11] This neutral form is more hydrophobic, interacts more strongly with the non-polar stationary phase, and consequently exhibits longer retention and vastly improved peak shape.[9]

G cluster_Analyte Analyte State in Solution cluster_pH Mobile Phase pH Analyte_Anion Analyte-COO⁻ (Anionic, Polar) Poor Retention Analyte_Neutral Analyte-COOH (Neutral, More Hydrophobic) Good Retention Analyte_Neutral->Analyte_Anion Equilibrium Shift High_pH High pH (pH > pKa) High_pH->Analyte_Anion Favors Low_pH Low pH (pH < pKa) Low_pH->Analyte_Neutral Favors

Caption: Impact of mobile phase pH on the ionization state and retention of an acidic analyte.

Experimental Comparison 1: Stationary Phase Selection

Given the analyte's polarity, a standard C18 column may provide insufficient retention. We compared a traditional C18 phase with two alternatives designed to better handle polar compounds: a polar-embedded phase and a phenyl-hexyl phase.

Experimental Protocol: Column Screening

  • Columns:

    • A: Standard C18 (e.g., Luna C18), 4.6 x 150 mm, 5 µm

    • B: Polar-Embedded (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 5 µm

    • C: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl), 4.6 x 150 mm, 5 µm

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B). (pH of aqueous phase ≈ 2.7)

  • Gradient: 10% to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

Comparative Data: Stationary Phase Performance

Column TypeRetention Time (min)Tailing Factor (Asym)Theoretical Plates (N)Rationale & Observations
A: Standard C18 3.81.46500Minimal retention, close to the void volume. Some peak tailing is observed, indicating secondary interactions.
B: Polar-Embedded 7.2 1.1 9800 Excellent retention and peak shape. The embedded polar group helps to retain the polar analyte without sacrificing efficiency.
C: Phenyl-Hexyl 6.51.28500Good retention due to alternative selectivity mechanisms (π-π interactions), offering a viable alternative to C18.
Experimental Comparison 2: Mobile Phase Optimization

With the polar-embedded column selected, we investigated the impact of the organic modifier and the acidic buffer on performance. For applications requiring mass spectrometry (MS) detection, volatile buffers are mandatory.[12][13]

Experimental Protocol: Mobile Phase Optimization

  • Column: Polar-Embedded (Ascentis RP-Amide), 4.6 x 150 mm, 5 µm

  • Mobile Phases Compared:

    • 1: 0.1% Formic Acid (pH ≈ 2.7) in Water/ACN

    • 2: 0.1% Formic Acid (pH ≈ 2.7) in Water/Methanol

    • 3: 20 mM Ammonium Formate (pH adjusted to 3.0) in Water/ACN

  • Method: Isocratic elution at a composition that provides a retention time of ~7 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV (210 nm) and/or MS

Comparative Data: Mobile Phase Effects

Mobile Phase SystemOrganic ModifierBufferPerformance for UVPerformance for LC-MS
1 Acetonitrile0.1% Formic AcidExcellent peak shape, lower backpressure. Excellent. Formic acid is a standard volatile modifier.
2 Methanol0.1% Formic AcidGood peak shape, slightly broader peaks than ACN.Good. Methanol can sometimes alter ionization efficiency in MS.
3 Acetonitrile20 mM Ammonium Formate, pH 3.0Excellent peak shape, robust buffering capacity.Excellent. Provides better pH control than formic acid alone, leading to more robust methods.

Part 2: Chiral Separation for Stereoisomer Analysis

To separate the enantiomers and diastereomers of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are highly versatile and represent the first choice for chiral method development screening.[8][16]

G cluster_workflow Chiral Method Development Workflow Start Racemic Mixture Screen Screen Multiple CSPs (e.g., Amylose, Cellulose) & Mobile Phase Modes Start->Screen Optimize Optimize Separation (Modifier, Additive, Temp.) Screen->Optimize 'Hit' Found Result Resolved Stereoisomers Optimize->Result

Caption: A streamlined workflow for chiral HPLC method development.

Experimental Comparison 3: Chiral Stationary Phase Screening

We screened two common polysaccharide-based CSPs under both normal phase and polar organic conditions, as these often provide the best selectivity for chiral compounds.

Experimental Protocol: Chiral Column Screening

  • Columns:

    • A: Amylose-based (e.g., Chiralpak IG), 4.6 x 250 mm, 5 µm

    • B: Cellulose-based (e.g., Chiralcel OD-H), 4.6 x 250 mm, 5 µm

  • Mobile Phases Screened:

    • Normal Phase (NP): Hexane / Isopropanol (90/10, v/v) + 0.1% TFA

    • Polar Organic (PO): Acetonitrile + 0.1% Acetic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

Comparative Data: Chiral Separation Performance

ColumnMobile Phase ModeNumber of Peaks ResolvedResolution (Rs) of Critical PairObservations
A: AmyloseNP2 broad peaks< 1.0Partial separation of diastereomeric pairs, but no enantiomeric resolution.
A: AmylosePO4 peaks1.8 Baseline separation of all four stereoisomers achieved. Excellent selectivity.
B: CelluloseNP1 peak0No separation observed.
B: CellulosePO3 peaks1.2Partial separation. One pair of enantiomers co-elutes.

Final Recommendations

  • For Achiral Quantification: A polar-embedded reversed-phase column provides the best combination of retention, efficiency, and peak shape. The use of a mobile phase buffered to pH 2.7-3.0 with a volatile buffer like ammonium formate is highly recommended for creating a robust method compatible with both UV and MS detection.

  • For Chiral Separation: An amylose-based chiral stationary phase is highly effective. The recommended starting point is a polar organic mobile phase , such as Acetonitrile, modified with a small amount of an acidic additive like acetic acid to ensure sharp, well-defined peaks.

By systematically evaluating the key parameters of stationary phase, pH, and mobile phase composition, we have successfully outlined robust and reliable HPLC methods for both the quantitative achiral analysis and the complex chiral separation of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Choosing Columns for Polar Acidic Molecules. Phenomenex. [Link]

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. PubMed. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development. LCGC International. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE. [Link]

  • Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. ACS Publications. [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho. [Link]

  • Top Three HPLC Method Development Tips. LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • HPLC Method Development. Phenomenex. [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • MS-friendly RP-HPLC buffers (pH 2-8)? : r/massspectrometry. Reddit. [Link]

  • Chiral Drug Separation. Wiley Online Library. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. [Link]

  • A generic chiral separation strategy for the screening of basic and acidic compounds in supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. [Link]

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Validation

A Comparative Guide to the Structural Elucidation of 2-(2-Fluoro-1-methylcyclopropyl)acetic Acid Derivatives: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems and fluorine atoms into molecular scaffolds is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems and fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] The 2-(2-fluoro-1-methylcyclopropyl)acetic acid moiety represents a confluence of these high-value structural features. The cyclopropane ring introduces conformational rigidity, which can enhance binding to biological targets by reducing the entropic penalty upon binding.[4] Simultaneously, the strategic placement of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6]

Understanding the precise three-dimensional arrangement of these derivatives is not merely an academic exercise; it is critical for deciphering structure-activity relationships (SAR) and guiding the optimization of lead compounds. While various analytical techniques provide valuable structural information, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, atomic-resolution snapshot of a molecule's solid-state conformation and the intricate network of intermolecular interactions that govern its crystal packing.[7][8]

This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural characterization of 2-(2-fluoro-1-methylcyclopropyl)acetic acid derivatives. It offers a deep dive into the experimental workflow, explains the causality behind methodological choices, and discusses the unique insights that can be gleaned from crystallographic data.

The Central Role of X-ray Crystallography: A Methodology Deep Dive

Single-crystal X-ray diffraction (SCXRD) provides the definitive solid-state structure of a molecule. The process, from sample preparation to final structure, is a multi-step workflow that requires careful planning and execution.[7]

Experimental Protocol: From Powder to Structure

1. Crystallization: The Critical First Step

The primary bottleneck in any crystallographic study is obtaining high-quality single crystals.[9] For small, relatively polar molecules like cyclopropylacetic acid derivatives, several methods are employed.

  • Objective: To slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid.

  • Common Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[10]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10]

    • Thermal Control (Cooling): A saturated solution at an elevated temperature is slowly cooled, decreasing the compound's solubility and promoting crystal growth.[9]

  • Causality in Solvent Selection: The choice of solvent is paramount. Ideal solvents should exhibit moderate solubility for the target compound and have a suitable vapor pressure for the chosen technique. For a molecule like 2-(2-fluoro-1-methylcyclopropyl)acetic acid, a screening of solvents ranging in polarity (e.g., acetone, ethyl acetate, methanol, acetonitrile, and mixtures with less polar solvents like hexane or toluene) is a logical starting point. The carboxylic acid moiety suggests that solvents capable of hydrogen bonding may be effective.

2. Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, defect-free crystal is selected for analysis.

  • Procedure:

    • A crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a loop, often with a cryoprotectant oil to prevent ice formation.

    • The mounted crystal is placed in a goniometer head on the X-ray diffractometer.

    • A stream of cold nitrogen (typically 100 K) is directed at the crystal to minimize thermal motion of the atoms, leading to a sharper diffraction pattern.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.

3. Structure Solution and Refinement

The collected diffraction data are processed to determine the crystal's unit cell parameters and space group.

  • Process:

    • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction intensities using computational methods.

    • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated diffraction patterns.

Visualizing the Workflow

The path from a synthesized compound to a refined crystal structure is a systematic process.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Compound Purified Compound Crystallization Crystallization Screening (Vapor Diffusion, Slow Evaporation, etc.) Compound->Crystallization Crystal Single Crystal Selection Crystallization->Crystal Mount Crystal Mounting & Cryo-cooling Crystal->Mount Diffraction X-ray Diffraction Data Collection Mount->Diffraction Processing Data Processing & Integration Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement & Validation Solution->Refinement Final Final Structural Model (CIF) Refinement->Final Structure_Property cluster_molecular Molecular Structure cluster_crystal Crystal Packing cluster_properties Physicochemical & Biological Properties Conformation Conformation (Torsion Angles) Binding Receptor Binding Affinity Conformation->Binding PK Pharmacokinetics (PK) Conformation->PK Stereochem Stereochemistry (cis/trans) Stereochem->Binding Interactions Intermolecular Forces (H-Bonds, C-H···F) Solubility Solubility & Melting Point Interactions->Solubility Binding->PK

Sources

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